molecular formula C9H8F2O2 B1471748 2-Fluoro-3-(3-fluorophenyl)propanoic acid CAS No. 1516951-37-3

2-Fluoro-3-(3-fluorophenyl)propanoic acid

Cat. No.: B1471748
CAS No.: 1516951-37-3
M. Wt: 186.15 g/mol
InChI Key: UATNPIQCEUNXQL-UHFFFAOYSA-N
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Description

2-Fluoro-3-(3-fluorophenyl)propanoic acid is an organic compound with the molecular formula C 9 H 8 F 2 O 2 and a molecular weight of 186.16 g/mol . Its CAS number is 1516951-37-3 . This compound is part of the broader class of fluorinated phenylalanine analogs and related structures, which are of significant interest in medicinal and bioorganic chemistry . Fluorinated organic compounds like this one are valuable building blocks in chemical synthesis. Introducing fluorine atoms into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics . As a difluorinated compound, it serves as a versatile synthon for the development of more complex molecules for research applications. Related fluorophenylalanine derivatives have been investigated for their potential biological activities, such as antimicrobial properties and as inhibitors of enzymes like cholinesterases . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATNPIQCEUNXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of Fluorinated Carboxylic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-3-(3-fluorophenyl)propanoic acid

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, fluorinated carboxylic acids are a class of compounds that have garnered significant interest as valuable building blocks and pharmacophores in the development of novel therapeutics.

This technical guide presents a proposed methodology for the synthesis and a comprehensive plan for the characterization of a novel fluorinated propanoic acid derivative: 2-Fluoro-3-(3-fluorophenyl)propanoic acid. This document is intended for researchers, scientists, and drug development professionals, providing not just a procedural outline but also the underlying scientific rationale for the proposed experimental choices. Every protocol described herein is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Part 1: Proposed Synthesis of 2-Fluoro-3-(3-fluorophenyl)propanoic acid

Rationale for the Proposed Synthetic Pathway

The chosen synthetic strategy involves two key transformations:

  • Reformatsky Reaction: This reaction is a classic and reliable method for the formation of β-hydroxy esters. It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[1] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester.[1] For the synthesis of our target molecule, we propose the reaction of 3-fluorobenzaldehyde with an ethyl α-halo-α-fluoroacetate. This will create the carbon-carbon bond necessary to form the 3-phenylpropanoic acid backbone and introduce the fluorine at the C-2 position.

  • Ester Hydrolysis: The product of the Reformatsky reaction is an ester. To obtain the final carboxylic acid, a simple hydrolysis step is required. This can be effectively achieved under either acidic or basic conditions.[2] Basic hydrolysis, followed by acidification, is often preferred for its high efficiency and the ease of product isolation.

This two-step approach is advantageous due to the commercial availability of the starting materials, the relatively mild reaction conditions, and the high yields typically associated with these transformations.

Proposed Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Ester Hydrolysis A 3-Fluorobenzaldehyde R1 Reaction A->R1 B Ethyl 2-bromo-2-fluoroacetate B->R1 C Zinc dust C->R1 D THF (solvent) D->R1 E Ethyl 2-fluoro-3-hydroxy-3-(3-fluorophenyl)propanoate R2 Hydrolysis E->R2 R1->E Formation of β-hydroxy ester F NaOH (aq) F->R2 G HCl (aq) H 2-Fluoro-3-(3-fluorophenyl)propanoic acid (Final Product) G->H Acidification I I R2->I Intermediate sodium salt I->G

Caption: Proposed two-step synthesis of 2-Fluoro-3-(3-fluorophenyl)propanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-fluoro-3-hydroxy-3-(3-fluorophenyl)propanoate

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Charging: The flask is charged with activated zinc dust (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Initiation: A small crystal of iodine can be added to activate the zinc surface.

  • Addition of Reactants: A solution of 3-fluorobenzaldehyde (1.0 equivalent) and ethyl 2-bromo-2-fluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.

  • Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold saturated aqueous ammonium chloride solution. The mixture is stirred vigorously for 15 minutes.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield ethyl 2-fluoro-3-hydroxy-3-(3-fluorophenyl)propanoate as a colorless oil.

Step 2: Synthesis of 2-Fluoro-3-(3-fluorophenyl)propanoic acid

  • Hydrolysis: The purified ester from Step 1 is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

  • Reaction Monitoring: The mixture is stirred at room temperature, and the progress of the hydrolysis is monitored by TLC until the starting material is no longer detectable.

  • Solvent Removal: The ethanol is removed under reduced pressure.

  • Acidification: The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2 by the slow addition of 2M hydrochloric acid. A white precipitate of the carboxylic acid should form.

  • Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 2-Fluoro-3-(3-fluorophenyl)propanoic acid.[3]

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Part 2: Comprehensive Characterization

A thorough characterization of the synthesized 2-Fluoro-3-(3-fluorophenyl)propanoic acid is crucial to confirm its structure and assess its purity. The following analytical techniques are proposed.

Characterization Workflow Diagram

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight Confirmation IR FTIR Spectroscopy Start->IR Functional Group Identification Purity Purity Assessment (e.g., HPLC) NMR->Purity MS->Purity IR->Purity Final Confirmed Structure & Purity Purity->Final

Caption: Logical flow for the comprehensive characterization of the final product.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted data for 2-Fluoro-3-(3-fluorophenyl)propanoic acid based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
COOH10.0 - 12.0br s-1H
Ar-H6.9 - 7.4m-4H
CH-F5.1 - 5.4dddJ(H,F) ≈ 48, J(H,H) ≈ 8, J(H,H) ≈ 41H
CH₂3.1 - 3.4m-2H

Rationale: The carboxylic acid proton is expected to be a broad singlet at a high chemical shift. The aromatic protons will appear in the typical aromatic region. The proton on the carbon bearing the fluorine (CH-F) will be a doublet of doublets of doublets due to coupling with the fluorine atom and the two diastereotopic protons of the adjacent methylene group. The methylene protons will show complex splitting due to geminal and vicinal couplings, as well as coupling to the fluorine.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Predicted Coupling to Fluorine
C=O170 - 175d, J(C,F) ≈ 20-30 Hz
C-F (aliphatic)88 - 92d, J(C,F) ≈ 180-200 Hz
C-F (aromatic)161 - 164d, J(C,F) ≈ 240-250 Hz
Ar-C (ipso)135 - 138d, J(C,F) ≈ 7-9 Hz
Ar-CH114 - 131d or t, J(C,F) ≈ 3-25 Hz
CH₂35 - 40d, J(C,F) ≈ 20-25 Hz

Rationale: The carbonyl carbon will be downfield. The carbons directly attached to fluorine will show large one-bond C-F coupling constants. Other carbons in proximity to the fluorine atoms will exhibit smaller two- or three-bond C-F couplings.

Table 3: Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ar-F -112 to -115m
CH-F -180 to -190dt

Rationale: The chemical shifts are predicted based on typical ranges for aromatic and aliphatic fluorine atoms.[4][5] The aromatic fluorine will show complex coupling to the aromatic protons. The aliphatic fluorine will be a doublet of triplets due to coupling with the adjacent CH proton and the two CH₂ protons.

Table 4: Predicted Mass Spectrometry Data (HRMS-ESI)

IonPredicted m/zInterpretation
[M-H]⁻185.0412Molecular ion (negative mode)
[M-H-CO₂]⁻141.0514Loss of carbon dioxide
[M-H-HF]⁻165.0441Loss of hydrogen fluoride

Rationale: In negative ion mode electrospray ionization, the deprotonated molecular ion is expected. Common fragmentation pathways for carboxylic acids include the loss of CO₂.[6] Fluorinated compounds can also lose HF.

Table 5: Predicted FTIR Data (thin film)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
1700-1725StrongC=O stretch (carbonyl)
1000-1400StrongC-F stretch
3000-3100MediumAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch

Rationale: The FTIR spectrum is expected to show a very broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid, a strong carbonyl (C=O) absorption, and strong absorptions in the fingerprint region corresponding to the C-F bonds.[7][8][9]

Conclusion

This technical guide provides a comprehensive and scientifically grounded proposal for the synthesis and characterization of 2-Fluoro-3-(3-fluorophenyl)propanoic acid. The proposed two-step synthesis, centered around a Reformatsky reaction, offers a plausible and efficient route to this novel compound. The detailed characterization plan, including predicted data for NMR, MS, and FTIR, establishes a clear framework for structural verification and purity assessment. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of new fluorinated molecules with therapeutic potential.

References

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A Comprehensive Technical Guide to 2-Fluoro-3-(3-fluorophenyl)propanoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorination in Modern Chemistry

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of contemporary drug discovery and materials science.[1][2][3] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] This guide focuses on 2-Fluoro-3-(3-fluorophenyl)propanoic acid, a compound featuring two strategic fluorine substitutions, one on the aromatic ring and another at the α-position of the carboxylic acid side chain. While this specific molecule is not yet a commonplace reagent, its structure represents a valuable motif for creating novel therapeutics and advanced materials. This document serves as a detailed technical exploration of its proposed synthesis, predicted analytical characteristics, and potential applications.

Compound Identification and Properties

As of the latest database reviews, a specific Chemical Abstracts Service (CAS) Registry Number has not been assigned to 2-Fluoro-3-(3-fluorophenyl)propanoic acid. This indicates its status as a novel or not widely available chemical entity. The process for obtaining a CAS number for a new substance involves submitting its unique, verifiable chemical structure and supporting data to the Chemical Abstracts Service.[4][5][6][7]

PropertyPredicted Value
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
IUPAC Name 2-Fluoro-3-(3-fluorophenyl)propanoic acid
Physical State Expected to be a solid at room temperature

Strategic Importance in Medicinal Chemistry

The dual fluorination pattern of 2-Fluoro-3-(3-fluorophenyl)propanoic acid makes it a compelling building block for drug development.[1][8]

  • Aryl Fluorine (C3'–F): The fluorine atom on the phenyl ring can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. It also modulates the electronic properties of the ring, potentially improving binding interactions with target proteins.

  • Alpha-Fluorine (C2–F): The fluorine at the α-position of the carboxylic acid can significantly lower the pKa of the carboxyl group, influencing its ionization state at physiological pH. This modification can also introduce conformational constraints and alter the molecule's reactivity and metabolic fate.

Such fluorinated building blocks are integral to the synthesis of novel compounds in therapeutic areas like oncology, CNS disorders, and anti-infectives.[1]

Proposed Synthesis Workflow

A robust and logical synthetic route to 2-Fluoro-3-(3-fluorophenyl)propanoic acid involves a two-stage process: first, the synthesis of the precursor, 3-(3-fluorophenyl)propanoic acid, followed by its direct α-fluorination.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: α-Fluorination A 3-Fluorobenzaldehyde C Doebner-Knoevenagel Condensation A->C B Malonic Acid B->C D 3-(3-Fluorophenyl)acrylic acid C->D Pyridine, Piperidine E Catalytic Hydrogenation D->E H₂, Pd/C F 3-(3-Fluorophenyl)propanoic acid E->F G 3-(3-Fluorophenyl)propanoic acid H Silyl Ketene Acetal Formation G->H 1. LiHMDS 2. TMSCl I Bis(trimethylsilyl) ketene acetal H->I J Electrophilic Fluorination I->J Selectfluor® K 2-Fluoro-3-(3-fluorophenyl)propanoic acid J->K

Caption: Proposed two-stage synthesis of 2-Fluoro-3-(3-fluorophenyl)propanoic acid.

Experimental Protocol: Synthesis of 3-(3-fluorophenyl)propanoic acid

This stage involves a Doebner-Knoevenagel condensation followed by catalytic hydrogenation.

Step 1: Doebner-Knoevenagel Condensation

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) in pyridine (2-3 volumes), add malonic acid (1.1 eq) and a catalytic amount of piperidine (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC for the disappearance of the aldehyde.

  • After completion, cool the mixture and pour it into an excess of cold dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(3-fluorophenyl)acrylic acid.

Step 2: Catalytic Hydrogenation

  • Dissolve the 3-(3-fluorophenyl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (1-2 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

  • Filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-(3-fluorophenyl)propanoic acid.

Experimental Protocol: α-Fluorination

This stage employs an electrophilic fluorinating agent, with Selectfluor® being a common and effective choice for the α-fluorination of carboxylic acids via a silyl ketene acetal intermediate.[9][10]

  • Dissolve the dry 3-(3-fluorophenyl)propanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Add a solution of lithium hexamethyldisilazide (LiHMDS) (2.1 eq) dropwise, maintaining the low temperature.

  • After stirring for 1 hour, add chlorotrimethylsilane (TMSCl) (2.2 eq) and allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. This forms the bis(trimethylsilyl) ketene acetal in situ.

  • Cool the reaction mixture back to -78 °C.

  • Add a solution of Selectfluor® (1.1 eq) in anhydrous acetonitrile or DMF portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with aqueous HCl (1M) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-Fluoro-3-(3-fluorophenyl)propanoic acid.

Predicted Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of two different fluorine atoms allows for both ¹H, ¹³C, and ¹⁹F NMR analysis.

Caption: Summary of predicted NMR spectroscopic data.

Key Predicted NMR Features:

  • ¹⁹F NMR: This is a crucial technique for confirming the presence and electronic environment of both fluorine atoms. The chemical shifts are highly sensitive to their position.[11][12][13] Aromatic fluorides typically resonate in the -100 to -140 ppm range, while aliphatic fluorides attached to an sp³ carbon appear further upfield.[12]

  • H-F and C-F Coupling: The spectra will be characterized by extensive spin-spin coupling between ¹H, ¹³C, and ¹⁹F nuclei, providing definitive evidence of the molecule's connectivity. Large one-bond carbon-fluorine couplings (¹JCF ≈ 170-250 Hz) and two-bond/three-bond couplings will be observable.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the functional groups present.

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
O–H (Carboxylic Acid)Stretching, H-bonded2500–3300 (very broad)[14]
C=O (Carboxylic Acid)Stretching1710–1740[14]
C–F (Aliphatic)Stretching1000–1100
C–F (Aromatic)Stretching1100–1250
C=C (Aromatic)Stretching1450–1600

The C-F stretching vibrations are typically strong and can be diagnostic.[15][16]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 186.16 (for the monoisotopic mass).

  • Key Fragmentation Pathways: Common fragmentation patterns for such molecules include:

    • Loss of the carboxyl group (-COOH), leading to a fragment at m/z ≈ 141.

    • Loss of HF from the molecular ion.

    • Benzylic cleavage.

    • The fragmentation of fluorinated compounds can be complex, often showing characteristic ions like CF₃⁺ if rearrangement occurs, though less likely here.[17][18]

Potential Applications and Future Directions

As a novel fluorinated building block, 2-Fluoro-3-(3-fluorophenyl)propanoic acid holds significant potential, primarily in the field of drug discovery.

  • Scaffold for Bioactive Molecules: It can serve as a starting material for synthesizing more complex molecules, including potential enzyme inhibitors, receptor antagonists, or modulators of biological pathways. The carboxylic acid handle allows for straightforward derivatization, such as amide bond formation.

  • Probes for Chemical Biology: The unique ¹⁹F NMR signature makes it an excellent candidate for use in ¹⁹F NMR-based screening assays to study protein-ligand interactions.

  • Materials Science: Fluorinated organic molecules are also used in the development of advanced polymers and liquid crystals, where the fluorine atoms can impart desirable properties such as thermal stability and specific electronic characteristics.

Further research would involve the synthesis and biological evaluation of derivatives to explore their structure-activity relationships (SAR) in various therapeutic contexts.

Conclusion

2-Fluoro-3-(3-fluorophenyl)propanoic acid represents a strategically designed molecule that leverages the powerful effects of dual fluorination. Although not a commercially available compound with an assigned CAS number, this guide provides a scientifically grounded framework for its synthesis and characterization. The proposed protocols are based on well-established and reliable chemical transformations. The predicted analytical data offer a clear roadmap for structural verification. The potential applications in medicinal chemistry and beyond underscore the value of such fluorinated building blocks in advancing scientific research and development. This document serves as a foundational resource for researchers aiming to synthesize and explore the properties and applications of this and similar novel fluorinated compounds.

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  • ResearchGate. FTIR spectra of free PFOA, PFOA@In(tcpp), NaF@In(tcpp), and In(tcpp).... [Link]

Sources

Biological Activity of Fluorinated Propanoic Acid Derivatives: Mechanisms, SAR, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The propanoic acid scaffold is a privileged pharmacophore, historically recognized as the structural backbone of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and flurbiprofen. However, the strategic introduction of fluorine atoms into this aliphatic chain fundamentally rewrites the molecule's biological fate. Due to fluorine’s high electronegativity, small van der Waals radius, and profound electron-withdrawing capabilities, fluorinated propanoic acid derivatives exhibit altered pKa values, enhanced metabolic stability, and entirely novel receptor affinities. This technical guide explores the mechanistic divergence caused by fluorination, outlines quantitative structure-activity relationships (SAR), and provides field-proven, self-validating experimental workflows for evaluating these compounds.

Mechanistic Divergence: Structural Activity Relationships

The Alpha-Fluorine Switch: From COX to CXCR1/2

In classical 2-arylpropanoic acids like , the alpha-hydrogen is strictly required for stereoselective binding within the hydrophobic channel of cyclooxygenase (COX-1 and COX-2) enzymes. This binding blocks prostaglandin biosynthesis, yielding potent anti-inflammatory effects.

When this alpha-hydrogen is replaced by a fluorine atom to create 2-aryl-2-fluoropropanoic acids , the biological activity shifts dramatically. The steric and electronic alterations introduced by the alpha-fluorine prevent the molecule from properly orienting in the COX active site, resulting in a complete loss of COX inhibitory activity . However, this exact structural modification perfectly optimizes the molecule to act as a potent, selective antagonist for CXCR1 and CXCR2 receptors . By blocking these G-protein-coupled receptors, alpha-fluorinated derivatives effectively halt CXCL8 (IL-8) and C5a-induced neutrophil chemotaxis, offering a targeted approach to treating neutrophil-driven tissue damage without the gastrointestinal toxicity inherent to COX inhibitors.

Beta-Fluorination and Metabolic Modulation

Fluorination at the beta-position (e.g., 3-fluoropropanoic acid) shifts the molecule's interaction profile toward metabolic enzymes. Governed by the biochemical "Odd vs. Even" rule of fluorinated fatty acid oxidation, these derivatives can undergo metabolic activation. Similar to fluoroacetate, they are processed through the citric acid cycle into fluorocitrate, acting as suicide inhibitors of the enzyme aconitase via "lethal synthesis" . Conversely, larger derivatives like p-fluorobenzyloxy propanoic acids leverage the fluorine atom to enhance lipophilicity and binding affinity, acting as highly effective dual agonists for Peroxisome Proliferator-Activated Receptors (PPAR-alpha/gamma) to regulate lipid metabolism .

Pathway Scaffold Propanoic Acid Scaffold AlphaH Alpha-Hydrogen (e.g., Flurbiprofen) Scaffold->AlphaH AlphaF Alpha-Fluorine (e.g., 2-fluoro-derivatives) Scaffold->AlphaF COX COX-1 / COX-2 Enzymes AlphaH->COX High Affinity AlphaF->COX Loss of Activity CXCR CXCR1 / CXCR2 Receptors AlphaF->CXCR Selective Binding Effect1 Inhibition of Prostaglandins (Anti-inflammatory) COX->Effect1 Effect2 Inhibition of Chemotaxis (Anti-neutrophil recruitment) CXCR->Effect2

Mechanistic divergence of propanoic acid derivatives based on alpha-carbon substitution.

Quantitative Data & SAR Profiles

To systematically compare the pharmacological shifts induced by fluorination, the following table summarizes the primary biological targets, modulatory effects, and standard efficacy indicators across different propanoic acid classes.

Compound ClassKey Structural FeaturePrimary Biological TargetModulatory EffectIC50 / Efficacy Indicator
2-Arylpropanoic Acids (e.g., Flurbiprofen)Alpha-HydrogenCOX-1 / COX-2Strong Inhibition~0.04 - 0.5 µM (COX-1/2)
2-Aryl-2-fluoropropanoic Acids Alpha-FluorineCXCR1 / CXCR2Antagonism (Chemotaxis Inhibition)Sub-micromolar (CXCL8 inhibition)
p-Fluorobenzyloxy Propanoic Acids Fluorinated Aryl EtherPPAR-alpha / PPAR-gammaDual AgonismHigh transactivation activity
3-Fluoropropanoic Acid Derivatives Beta-FluorineMetabolic Enzymes (e.g., Aconitase)Suicide Inhibition (Lethal Synthesis)Varies by specific derivative

Self-Validating Experimental Protocols

As an application scientist, ensuring reproducibility requires protocols that inherently validate their own success. The following methodologies detail the critical workflows for evaluating the biological activity of these derivatives.

Protocol 1: In Vitro Neutrophil Chemotaxis Assay (CXCR1/2 Antagonism)

Rationale: To validate the shift in biological activity caused by alpha-fluorination by measuring the inhibition of CXCL8-induced migration.

  • Neutrophil Isolation: Isolate polymorphonuclear (PMN) leukocytes from healthy human donor blood using dextran sedimentation followed by density gradient centrifugation (e.g., Ficoll-Paque). Resuspend in HBSS buffer at 1×106 cells/mL.

  • Compound Preparation: Dissolve the 2-aryl-2-fluoropropanoic acid derivative in DMSO, then dilute in assay buffer to a concentration curve (10 nM to 10 µM). Causality: Ensure final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity from skewing migration data.

  • Pre-incubation: Incubate PMNs with the test compound for 15 minutes at 37°C. Causality: This pre-incubation is critical; it allows the fluorinated derivative to achieve thermodynamic binding equilibrium with CXCR1/2 receptors before the cells are exposed to the steep chemokine gradient.

  • Chemotaxis Chamber Setup: Add CXCL8 (10 ng/mL) to the lower wells of a modified Boyden chamber (transwell microplate). Place the polycarbonate filter (5 µm pore size) and add the pre-incubated PMNs to the upper wells.

  • Migration & Quantification: Incubate for 45 minutes at 37°C in a 5% CO₂ incubator. Remove non-migrated cells from the top. Lyse migrated cells in the lower chamber and quantify using a fluorescent DNA-binding dye (e.g., CyQUANT).

    • Self-Validation: The system is validated by including a vehicle control (0.1% DMSO) to establish baseline maximum migration, and a known CXCR2 antagonist (e.g., SB225002) as a positive control to ensure assay sensitivity.

Workflow Step1 1. Neutrophil Isolation Step2 2. Compound Pre-incubation Step1->Step2 Step3 3. CXCL8 Gradient Setup Step2->Step3 Step4 4. Cell Migration (45 min, 37°C) Step3->Step4 Step5 5. Fluorometric Quantification Step4->Step5

Step-by-step workflow for the in vitro neutrophil chemotaxis transwell assay.

Protocol 2: COX-1/COX-2 Selectivity Profiling

Rationale: To confirm the loss of COX activity in alpha-fluorinated derivatives compared to their alpha-H counterparts.

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Inhibitor Incubation: Add test compounds (alpha-fluoro derivatives) to the enzyme mixture and incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (AA). Causality: AA is the natural substrate. Because propanoic acid derivatives often exhibit time-dependent competitive binding, pre-incubating the enzyme and inhibitor prior to AA addition prevents substrate outcompetition and yields highly accurate IC50 values.

  • Reaction Termination & Readout: Stop the reaction after exactly 2 minutes using a highly acidic stop solution (1M HCl). Quantify the produced Prostaglandin E2 (PGE2) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

    • Self-Validation: Flurbiprofen must be run in parallel as a positive control. A successful assay must demonstrate an IC50 for Flurbiprofen within the established 0.04 - 0.5 µM range, thereby validating the loss of activity observed in the alpha-fluorinated test cohorts.

References

  • Title: Flurbiprofen - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them (WO2008075184A2)
  • Title: Propanoic acid, 3-fluoro- | 3-Fluoropropanoic Acid Overview Source: Ontosight URL: [Link]

The Strategic Role of Fluorine Substitution in Propanoic Acid Derivatives: Physicochemical Modulation and Pharmacological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of fluorine into organic scaffolds represents one of the most powerful strategies in modern medicinal chemistry. In the context of propanoic acid derivatives—a chemical class best known for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, as well as emerging metabolic modulators—fluorine substitution fundamentally alters molecular behavior. This technical guide explores the causality behind fluorine’s impact on acidity (pKa), lipophilicity (logP), metabolic stability, and target binding affinity, providing drug development professionals with a mechanistic framework for optimizing fluorinated propanoic acid analogs.

The Atomic Mechanics of Fluorination

Fluorine’s utility as a bioisostere stems from its unique position on the periodic table. It is the most electronegative element (3.98 on the Pauling scale) and possesses a small van der Waals radius (1.35 Å), which is only slightly larger than that of hydrogen (1.20 Å) but significantly smaller than a methyl group[1].

When substituted onto a propanoic acid backbone or its adjacent aryl rings, fluorine exerts profound field and inductive effects without introducing severe steric bulk[1]. The carbon-fluorine (C-F) bond is exceptionally strong (approximately 116 kcal/mol compared to 99 kcal/mol for a C-H bond), which fundamentally alters the thermodynamic and electronic landscape of the molecule[2].

Inductive Stabilization and pKa Modulation

The acidity of the carboxylic acid moiety in propanoic acid derivatives dictates the molecule's ionization state at physiological pH, directly impacting gastrointestinal absorption and target engagement. Fluorine exerts a strong electron-withdrawing inductive effect (-I) that stabilizes the conjugate base (carboxylate anion)[1].

The position of the fluorine atom dictates the magnitude of this effect:

  • Aryl-Fluorination: In compounds like flurbiprofen, where fluorine is substituted on the distal biphenyl ring, the inductive effect on the carboxylic acid is diminished due to distance, resulting in a pKa (~4.2) very similar to non-fluorinated analogs[3].

  • α -Fluorination: When fluorine is substituted directly at the α -carbon adjacent to the carboxylic acid (e.g., in GPR40 receptor agonists), the proximity of the highly electronegative atom drastically lowers the pKa. For instance, replacing an α -methyl group with an α -fluorine atom can drop the pKa from ~4.6 down to ~2.9, ensuring the molecule is fully ionized in systemic circulation, which amplifies G α s signaling and creates a "superagonist" effect[4].

Lipophilicity (logP) and Membrane Partitioning

Fluorination is a primary tactic for modulating lipophilicity. Generally, replacing a hydrogen atom with fluorine on an aromatic ring increases the overall lipophilicity (logP) because fluorine's high electronegativity is counterbalanced by its low polarizability, enhancing the hydrophobicity of the aromatic system[3][5]. This increased lipophilicity improves membrane permeability, facilitating blood-brain barrier (BBB) penetration for central nervous system targets[2].

However, context matters. In aliphatic systems, such as the α -carbon of a propanoic acid, fluorine substitution can actually decrease lipophilicity compared to a methyl group. The highly polarized C-F bond increases the hydration penalty in aqueous environments, making an α -fluoro derivative less lipophilic than its α -methyl counterpart[4].

Pharmacological Case Studies

Flurbiprofen: The Archetypal Fluorinated NSAID

Flurbiprofen (2-(2-fluorobiphenyl-4-yl)propanoic acid) exemplifies the power of aryl-fluorination. Classical NSAIDs inhibit cyclooxygenase (COX-1 and COX-2) enzymes, blocking the arachidonic acid cascade[6]. The fluorine atom in flurbiprofen enhances binding affinity within the hydrophobic channels of the COX active sites compared to non-fluorinated analogs[6].

Interestingly, flurbiprofen exists as a racemate, but only the S-enantiomer actively inhibits COX catalytic activity[6]. The R-enantiomer (Tarenflurbil), once considered "inactive," exerts profound COX-independent effects, such as trapping prostaglandins within cells by inhibiting Multidrug Resistance-Associated Protein-4 (MRP4), showcasing how fluorinated scaffolds can engage secondary pharmacological targets[7].

Pathway PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX Cyclooxygenation PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Catalysis PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerization MRP4 MRP4 Efflux Pump PGE2->MRP4 Cellular Efflux FLUR S-Flurbiprofen (Fluorinated) FLUR->COX Competitive Inhibition RFLUR R-Flurbiprofen RFLUR->MRP4 Efflux Inhibition

Fig 1. Arachidonic acid cascade and dual-target modulation by flurbiprofen enantiomers.

Metabolic Shielding and Dual Inhibitors

The exceptional strength of the C-F bond (116 kcal/mol) provides a "metabolic shield." Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aromatic rings or aliphatic C-H bonds. Fluorine substitution blocks these metabolically labile sites, preventing oxidative degradation and prolonging the drug's half-life[2].

Recent advancements have leveraged the fluorinated propanoic acid scaffold to create dual Fatty Acid Amide Hydrolase (FAAH) and COX inhibitors. By converting the carboxylic acid of flurbiprofen into specific amides (e.g., Flu-AM4), researchers neutralized the acidic moiety (reducing gastrointestinal ulceration risks) while retaining the fluorinated biphenyl system to optimally fit the hydrophobic pocket of FAAH, achieving potent analgesic effects[8].

Quantitative Data Summary

The following table synthesizes the physicochemical and pharmacological shifts induced by specific fluorination strategies on propanoic acid derivatives.

Compound / ScaffoldStructural ModificationPredicted pKaCalculated logPPrimary Pharmacological Impact
Ibuprofen Non-fluorinated parent~4.4~3.97Baseline COX-1/2 inhibition.
Flurbiprofen 2-fluoro aryl substitution~4.2~4.16Enhanced COX binding; increased lipophilicity[3][6].
GPR40 Agonist 15 α -methyl substitution~4.6~4.50High lipophilicity; standard agonist activity[4].
GPR40 Agonist 18 α -fluoro substitution~2.9~4.10Highly acidic; decreased logP; superagonist efficacy[4].
Flu-AM4 Amide conversion + Aryl-FN/A (Neutral)IncreasedDual FAAH/COX inhibition; reduced GI toxicity[8].

Experimental Methodologies

To validate the pharmacological efficacy and metabolic stability of newly synthesized fluorinated propanoic acid derivatives, the following self-validating protocols must be employed.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (ELISA)

Because the primary product of COX catalysis, Prostaglandin H₂ (PGH₂), is highly unstable, direct measurement is prone to error. This protocol utilizes a chemical reduction step to ensure reliable quantification[3].

Causality & Validation: The addition of stannous chloride (SnCl₂) is a critical chemical intervention. It rapidly and quantitatively reduces the unstable endoperoxide PGH₂ into the highly stable Prostaglandin F₂ α (PGF₂ α ), which can then be accurately measured via competitive ELISA without degradation artifacts[3].

  • Preparation: Seed target cells (e.g., HeLa or macrophages) or prepare purified recombinant COX-1/COX-2 enzymes in reaction buffer.

  • Inhibitor Incubation: Add the fluorinated test compound (e.g., flurbiprofen analogs) at varying concentrations (1 nM to 100 μ M) and incubate for 10 minutes at 37°C to allow steady-state binding[3]. Include a DMSO vehicle control and a reference inhibitor (e.g., SC-560 for COX-1).

  • Substrate Addition: Initiate the reaction by adding exogenous arachidonic acid.

  • Reaction Termination: After the designated reaction time, terminate catalysis immediately by adding a predetermined volume of hydrochloric acid (HCl)[3].

  • Reduction: Immediately add a solution of stannous chloride (SnCl₂) to reduce PGH₂ to PGF₂ α [3].

  • Quantification & Analysis: Quantify PGF₂ α concentration using a competitive enzyme-linked immunosorbent assay (ELISA). Calculate the percentage of inhibition relative to the DMSO control, and determine IC₅₀ values by fitting the concentration-response data to a four-parameter logistic curve[3].

Workflow Prep 1. Enzyme Prep (COX-1/2) Incubate 2. Compound Incubation (Fluorinated Analogs) Prep->Incubate React 3. AA Addition (37°C) Incubate->React Terminate 4. Termination & Reduction (HCl + SnCl2) React->Terminate Quant 5. ELISA Quantification (Stable PGF2α) Terminate->Quant

Fig 2. Step-by-step in vitro COX inhibition assay workflow with chemical reduction stabilization.

Protocol 2: In Vitro Metabolic Stability Assessment

To verify the "metabolic shielding" effect of the C-F bond against CYP450 oxidation, compounds are evaluated using Human Liver Microsomes (HLMs)[2].

  • Incubation Mixture: Combine the fluorinated propanoic acid derivative (1 μ M) with pooled HLMs (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH regenerating system (essential cofactor for CYP450 activity).

  • Time-Course Sampling: Extract aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate the intrinsic clearance (CLint) and in vitro half-life (t₁/₂).

References

  • BenchChem. "Comparative study of 3-(4-Phenylphenyl)propanoic acid and its fluorinated analogs." BenchChem Product Guides, 2025. 3

  • Meanwell, N.A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, ACS Publications, 2018. 5

  • Huang, H., et al. "Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination." PMC, 2020. 4

  • Saeed, A., et al. "Novel Flurbiprofen‐iminothiazoline Hybrid Compounds: Synthesis and Characterization." Journal of Heterocyclic Chemistry, 2016. 6

  • Patani, G.A., LaVoie, E.J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996. 1

  • Reid, G., et al. "R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4." MDPI, 2016. 7

  • Deplano, A., et al. "Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents." IRIS, 2021. 8

  • Shah, S.A., et al. "Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?" MDPI, 2020. 2

Sources

InChI Key for 2-Fluoro-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Structural Informatics, Synthesis, and Medicinal Chemistry of 2-Fluoro-3-(3-fluorophenyl)propanoic Acid

Executive Summary

In contemporary drug development, the strategic incorporation of fluorine atoms is a cornerstone technique for optimizing pharmacokinetics and target binding. 2-Fluoro-3-(3-fluorophenyl)propanoic acid (Chemical Formula: C9H8F2O2) represents a highly specialized, di-fluorinated building block. This whitepaper provides an authoritative breakdown of its structural informatics, the mechanistic rationale behind its fluorination pattern, and a field-proven, self-validating synthetic protocol for its generation.

Structural Informatics: SMILES, InChI, and the InChIKey

For researchers querying chemical databases (e.g., PubChem, ChEMBL), relying on IUPAC nomenclature often leads to ambiguities due to complex stereochemical and regional numbering rules. To ensure absolute data integrity, we utilize deterministic structural identifiers.

The core informatics profile for 2-Fluoro-3-(3-fluorophenyl)propanoic acid is as follows:

  • SMILES: O=C(O)C(F)Cc1cc(F)ccc1

  • Standard InChI: InChI=1S/C9H8F2O2/c10-8-3-1-2-7(6-8)4-5(11)9(12)13/h1-3,5-6H,4H2,(H,12,13)

The Role of the InChIKey: Because the InChI string can become unwieldy for database indexing, cheminformatics systems rely on the InChIKey —a 27-character, fixed-length string derived by applying a SHA-256 cryptographic hash to the canonical InChI string. The first 14 characters encode the molecular skeleton (connectivity), while the subsequent characters encode stereochemistry and isotopic substitution.

Informatics SMILES SMILES String O=C(O)C(F)Cc1cc(F)ccc1 InChI Standard InChI Canonicalization SMILES->InChI Standardize Hash SHA-256 Hashing Algorithm InChI->Hash Digest InChIKey InChIKey 27-Character Hash Hash->InChIKey Format

Fig 1. Computational workflow for generating the InChIKey from a SMILES string.

Mechanistic Rationale: The Causality of Di-Fluorination

As detailed in foundational reviews on [1], introducing fluorine into a molecular scaffold is rarely arbitrary. The specific placement of the two fluorine atoms in this compound serves distinct, synergistic biochemical purposes:

  • The Meta-Fluorine (3-Fluorophenyl group): Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings, leading to rapid drug clearance. By placing a highly electronegative fluorine atom at the meta position, electron density is withdrawn from the ring via inductive effects, effectively blocking electrophilic aromatic oxidation and extending the compound's metabolic half-life.

  • The Alpha-Fluorine (2-Fluoro group): Placing a fluorine atom directly adjacent to the carboxylic acid fundamentally alters the molecule's acid-base profile. The strong electron-withdrawing effect lowers the pKa of the carboxylic acid from roughly 4.8 (standard propanoic acid) to approximately 2.8. This ensures the acid is fully ionized at physiological pH, enabling the formation of robust, predictable salt bridges with basic amino acid residues (like Arginine or Lysine) in target protein binding pockets.

Quantitative Data: Physicochemical Impact of Fluorination

The table below summarizes how the progressive addition of fluorine atoms alters the core properties of the propanoic acid scaffold.

CompoundC-F BondsMolecular WeightPredicted pKaPharmacological Impact
Propanoic Acid074.08 g/mol ~4.88Baseline aliphatic acid; poor target affinity.
3-(3-Fluorophenyl)propanoic acid1168.17 g/mol ~4.60Moderate metabolic stability; standard pKa.
2-Fluoro-3-(3-fluorophenyl)propanoic acid 2 186.15 g/mol ~2.80 High metabolic stability; enhanced salt-bridge formation.

Experimental Workflow: Self-Validating Synthesis

Synthesizing alpha-fluoro carboxylic acids requires precision to avoid over-fluorination or degradation. We utilize an electrophilic fluorination strategy employing N-fluorobenzenesulfonimide (NFSI), a stable, crystalline reagent that selectively delivers an electrophilic fluorine (F+) to enolates, as highlighted in recent literature on [2].

Step-by-Step Protocol

Note: This workflow incorporates mandatory validation checkpoints to ensure system integrity.

  • Esterification (Protection):

    • Action: React 3-(3-fluorophenyl)propanoic acid with methanol and a catalytic amount of H2SO4 under reflux.

    • Causality: The free carboxylic acid proton would quench any base used in the subsequent step. Protection as a methyl ester is mandatory.

    • Validation Check: TLC analysis must show complete consumption of the highly polar acid spot and the appearance of a high-Rf ester spot before proceeding.

  • Enolate Formation:

    • Action: Dissolve the ester in anhydrous THF. Dropwise add 1.1 equivalents of Lithium Diisopropylamide (LDA) at -78°C under an argon atmosphere.

    • Causality: LDA is a strong, non-nucleophilic base that quantitatively abstracts the alpha-proton to form a reactive lithium enolate. The cryogenic temperature prevents unwanted side reactions (e.g., Claisen condensations).

    • Validation Check (Critical): Quench a 0.1 mL aliquot with D2O. Analyze via LC-MS. The mass spectrum must show an [M+1] shift indicating >95% deuterium incorporation at the alpha position. If enolization is incomplete, do not proceed.

  • Electrophilic Fluorination:

    • Action: Add a solution of NFSI (1.2 equivalents) in THF dropwise to the -78°C enolate solution. Allow to stir for 2 hours.

    • Causality: NFSI acts as an F+ donor. The electron-rich enolate attacks the N-F bond, successfully installing the alpha-fluorine.

    • Validation Check: ^19F NMR of the crude mixture must reveal a new doublet of doublets (due to coupling with the adjacent proton and carbon) corresponding to the alpha-fluorine, clearly distinct from the aromatic fluorine signal.

  • Hydrolysis (Deprotection):

    • Action: Treat the purified alpha-fluoro ester with LiOH in a THF/H2O mixture at 0°C, followed by careful acidification with 1M HCl.

    • Validation Check: Final LC-MS must confirm the exact mass of the target compound ([M-H]- = 185.04 m/z).

Synthesis SM 3-(3-Fluorophenyl)propanoic acid (Starting Material) Ester Esterification (MeOH, H2SO4) SM->Ester Protect COOH Enolate Enolate Formation (LDA, THF, -78°C) Ester->Enolate Abstract alpha-H Fluorination Electrophilic Fluorination (NFSI) Enolate->Fluorination F+ Transfer Hydrolysis Ester Hydrolysis (LiOH, H2O/THF) Fluorination->Hydrolysis Deprotect Product 2-Fluoro-3-(3-fluorophenyl)propanoic acid (Target Molecule) Hydrolysis->Product Isolate

Fig 2. Self-validating synthetic pathway utilizing NFSI for electrophilic fluorination.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Available at:[Link]

  • MDPI Open Access Journals. "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope." Catalysts, 2025. Available at:[Link]

An In-depth Technical Guide to the Discovery and History of Novel Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into organic molecules has revolutionized the fields of medicinal chemistry, materials science, and agrochemicals. Among the diverse classes of organofluorine compounds, fluorinated carboxylic acids (FCAs) stand out for their unique physicochemical properties and profound impact on molecular design and function. This technical guide provides a comprehensive exploration of the discovery, history, and evolving synthetic methodologies of novel FCAs. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven perspectives, and detailed experimental frameworks. The narrative traces the historical milestones from early halogen exchange reactions to the advent of sophisticated catalytic C-H functionalization and photoredox strategies. A significant focus is placed on the causality behind experimental choices and the self-validating nature of the described protocols. This guide aims to be an authoritative resource, grounded in comprehensive references, to empower the scientific community in harnessing the full potential of fluorinated carboxylic acids.

Table of Contents

  • Introduction: The Dawn of a New Era in Chemistry

  • Historical Perspective: From Pioneering Discoveries to Foundational Methods

    • The Groundbreaking Work of Frédéric Swarts

    • The First Synthesis of Trifluoroacetic Acid

    • Early Fluorination Techniques: The Swarts Reaction and Electrochemical Fluorination

  • The Impact of Fluorination on Carboxylic Acid Properties

    • Enhanced Acidity: A Deeper Look at pKa Values

    • Modulating Lipophilicity and Other Physicochemical Parameters

  • Modern Synthetic Methodologies for Novel Fluorinated Carboxylic Acids

    • Palladium-Catalyzed C-H Fluorination of Aliphatic Carboxylic Acids

    • Photoredox-Catalyzed Decarboxylative Fluorination

  • Applications in Drug Discovery and Development

    • Case Study: The Role of a Fluorinated Intermediate in the Synthesis of Sitagliptin

    • Case Study: The Significance of the Trifluoromethyl Group in Celecoxib

  • Analytical Techniques for Characterization

    • The Power of ¹⁹F NMR Spectroscopy

    • Mass Spectrometry and the Fragmentation Patterns of Fluorinated Carboxylic Acids

  • Environmental Considerations

  • References

Introduction: The Dawn of a New Era in Chemistry

The introduction of fluorine into organic molecules has had a transformative effect on numerous scientific disciplines. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart profound changes to the physical, chemical, and biological characteristics of the parent molecule. Fluorinated carboxylic acids, in particular, represent a class of compounds with exceptional utility, serving as versatile building blocks, potent reagents, and critical components of pharmaceuticals and advanced materials. This guide will navigate the fascinating journey of their discovery, from the early, often hazardous, forays into organofluorine chemistry to the elegant and precise synthetic methods available today.

Historical Perspective: From Pioneering Discoveries to Foundational Methods

The story of fluorinated carboxylic acids is deeply intertwined with the broader history of organofluorine chemistry. Early chemists faced significant challenges in taming the reactivity of elemental fluorine. However, the development of indirect fluorination methods paved the way for the synthesis of the first fluorinated organic compounds.

The Groundbreaking Work of Frédéric Swarts

The Belgian chemist Frédéric Swarts is widely regarded as a pioneer in the field of organofluorine chemistry.[1] In the late 19th and early 20th centuries, he developed a method for the synthesis of organofluorine compounds through a halogen exchange reaction, now famously known as the Swarts reaction.[1][2][3][4] This reaction typically involves the treatment of an organic halide with a metal fluoride, such as antimony trifluoride (SbF₃), to replace the halogen with fluorine.[2][4]

The First Synthesis of Trifluoroacetic Acid

A pivotal moment in the history of fluorinated carboxylic acids was the first synthesis of trifluoroacetic acid (TFA) by Frédéric Swarts in 1922.[1] TFA, a structurally simple yet remarkably strong organic acid, is now a ubiquitous reagent in organic synthesis and biochemistry.[5][6][7] An early industrial synthesis of TFA involved the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene, which was prepared via the Swarts fluorination of hexachloropropene.[5][6]

Early Fluorination Techniques: The Swarts Reaction and Electrochemical Fluorination

The Swarts reaction provided the first practical means of introducing fluorine into organic molecules and was instrumental in the preparation of early chlorofluorocarbons (CFCs).[1]

Another foundational technique is electrochemical fluorination (ECF), also known as the Simons process. This method involves the electrolysis of an organic compound in anhydrous hydrogen fluoride. It has been a key industrial process for the production of a wide range of perfluorinated compounds, including the precursors to perfluorinated carboxylic acids.[8]

The Impact of Fluorination on Carboxylic Acid Properties

The substitution of hydrogen with fluorine atoms has a dramatic effect on the properties of carboxylic acids.

Enhanced Acidity: A Deeper Look at pKa Values

The most striking effect of fluorination on carboxylic acids is the significant increase in their acidity. This is due to the strong electron-withdrawing inductive effect of the fluorine atoms, which stabilizes the carboxylate anion. For example, the pKa of acetic acid is approximately 4.76, while the pKa of trifluoroacetic acid is around 0.23.[5] Fluoroacetic acid has a pKa of about 2.6.[9][10]

Table 1: Comparison of pKa and logP Values for Acetic Acid and its Fluorinated Analogs

CompoundChemical FormulapKalogP (estimated)
Acetic AcidCH₃COOH4.76-0.17
Fluoroacetic AcidCH₂FCOOH~2.6[9][10]-0.061[11]
Trifluoroacetic AcidCF₃COOH~0.23[5]0.5

Note: logP values can vary depending on the estimation method.

Modulating Lipophilicity and Other Physicochemical Parameters

Fluorination also significantly impacts a molecule's lipophilicity, a critical parameter in drug design. The effect is complex and depends on the extent and position of fluorination. While a single fluorine atom can increase hydrophilicity, a trifluoromethyl group often enhances lipophilicity. These modifications are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Modern Synthetic Methodologies for Novel Fluorinated Carboxylic Acids

While classical methods remain important, the demand for more complex and selectively fluorinated carboxylic acids has driven the development of new synthetic strategies.

Palladium-Catalyzed C-H Fluorination of Aliphatic Carboxylic Acids

A significant breakthrough in recent years has been the development of methods for the direct conversion of carbon-hydrogen (C-H) bonds into carbon-fluorine (C-F) bonds. Palladium-catalyzed C-H fluorination has emerged as a powerful tool for the synthesis of β-fluorinated carboxylic acids.[12][13] This approach avoids the need for pre-functionalized starting materials, offering a more direct and efficient route to novel fluorinated compounds.

  • To an oven-dried reaction vessel, add the carboxylic acid substrate (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), a ligand (e.g., a quinoline-based ligand, 20 mol%), an oxidant (e.g., Ag₂O, 2.0 equiv), and a fluoride source (e.g., Selectfluor, 2.0 equiv).

  • Add a suitable solvent (e.g., a mixture of hexafluoroisopropanol and dichloroethane).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours) under an inert atmosphere.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-fluorinated carboxylic acid.

Note: This is a general protocol and specific conditions may vary depending on the substrate and desired product.

Photoredox-Catalyzed Decarboxylative Fluorination

Visible light-promoted photoredox catalysis has provided a mild and efficient method for the decarboxylative fluorination of aliphatic carboxylic acids.[14][15][16][17] This redox-neutral process utilizes a photocatalyst to convert the carboxylic acid into a radical intermediate, which then undergoes fluorination.

  • In a reaction vessel, combine the aliphatic carboxylic acid (1.0 equiv), a photocatalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%), a fluoride source (e.g., Selectfluor, 1.5-2.0 equiv), and a base (e.g., Na₂HPO₄, 1.5 equiv).

  • Add a suitable solvent system (e.g., a mixture of acetonitrile and water).

  • Degas the reaction mixture and then irradiate with visible light (e.g., blue LEDs) at room temperature for a specified time (e.g., 6-24 hours).

  • After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Note: This is a general protocol and specific conditions may vary depending on the substrate and desired product.

Photoredox_Decarboxylative_Fluorination cluster_cycle Catalytic Cycle PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light PC_excited->PC SET RCOO_minus R-COO⁻ PC_excited->RCOO_minus SET RCOOH R-COOH RCOOH->RCOO_minus Base R_radical R• RCOO_minus->R_radical -e⁻, -CO₂ RF R-F (Product) R_radical->RF +F• from Selectfluor Selectfluor Selectfluor (F⁺ source) Selectfluor_reduced Reduced Selectfluor Selectfluor->Selectfluor_reduced +e⁻ Drug_Discovery_Workflow Lead_Compound Lead Compound Synthesis Synthesis of Fluorinated Analog Lead_Compound->Synthesis Fluorinated_Analog Fluorinated Carboxylic Acid Analog Screening Biological Screening Fluorinated_Analog->Screening Synthesis->Fluorinated_Analog Optimization Lead Optimization Screening->Optimization Improved Properties Clinical_Candidate Clinical Candidate Optimization->Clinical_Candidate

Caption: A simplified workflow illustrating the role of fluorinated carboxylic acid analogs in drug discovery.

Analytical Techniques for Characterization

The precise characterization of novel fluorinated carboxylic acids is essential for confirming their structure and purity.

The Power of ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of organofluorine compounds. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. [18]It provides valuable information about the chemical environment of each fluorine atom in a molecule, including the number of fluorine atoms, their connectivity, and their stereochemical relationships. Trifluoroacetic acid is often used as a reference standard in ¹⁹F NMR. [19]Proper sample preparation, including the choice of deuterated solvent and the use of a relaxation agent like Cr(acac)₃, can significantly enhance the quality of the spectra. [18][20][21][22]

Mass Spectrometry and the Fragmentation Patterns of Fluorinated Carboxylic Acids

Mass spectrometry (MS) is another critical technique for the characterization of fluorinated carboxylic acids. It provides information about the molecular weight and elemental composition of a compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer valuable structural insights. For perfluoroalkyl carboxylates, a common fragmentation pathway involves the initial loss of CO₂ followed by further fragmentation of the perfluoroalkyl anion. [23][24]The study of these fragmentation patterns is crucial for the identification and quantification of these compounds in complex matrices. [25][26][27]

Environmental Considerations

While fluorinated compounds offer immense benefits, the environmental persistence of some classes, particularly per- and polyfluoroalkyl substances (PFAS), has raised significant concerns. Many perfluorinated carboxylic acids are highly resistant to degradation and can bioaccumulate. This has led to increased scrutiny and regulation of their use and disposal. The development of more environmentally benign fluorinated compounds and effective remediation strategies is an active area of research.

Conclusion and Future Outlook

The journey of fluorinated carboxylic acids, from their initial discovery to their current prominence, is a testament to the power of chemical innovation. The development of novel synthetic methods continues to expand the accessible chemical space, enabling the creation of molecules with tailored properties for a wide range of applications. As our understanding of the intricate effects of fluorine on molecular behavior deepens, we can expect to see the emergence of even more sophisticated and impactful fluorinated carboxylic acids in the years to come. The future of this field will likely focus on the development of more sustainable and selective fluorination methods, as well as the design of fluorinated molecules with improved environmental profiles.

References

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  • Parra-Serrano, J., Gotor-Fernández, V., & Lavandera, I. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry.
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  • Zhu, Q., Ji, D., Liang, T., Wang, X., & Xu, Y. (2015). Efficient Palladium-Catalyzed C–H Fluorination of C(sp3)–H Bonds: Synthesis of β-Fluorinated Carboxylic Acids. Organic Letters, 17(15), 3798-3801.
  • LookChem. (n.d.). Fluoroacetic acid.
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2-Fluoro-3-(3-fluorophenyl)propanoic acid safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-3-(3-fluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Hazard Analysis

Anticipated Hazard Profile:

Hazard ClassificationAnticipated EffectsGHS Pictogram (Anticipated)
Skin Corrosion/Irritation May cause skin irritation or severe burns upon direct contact.[1][2][4][5][6]Corrosion
Serious Eye Damage/Irritation May cause serious eye irritation or permanent damage.[1][2][3][4][5][6]Corrosion
Acute Toxicity (Oral) May be harmful if swallowed.[5][6]Exclamation Mark
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[1][3][4][5]Exclamation Mark

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

All manipulations of 2-Fluoro-3-(3-fluorophenyl)propanoic acid, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood to mitigate the risk of inhaling vapors or fine powders.[7] The fume hood provides both physical protection from splashes and atmospheric protection by containing and exhausting potentially harmful fumes.[8]

Personal Protective Equipment: A Necessary Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical.[9]

  • Eye and Face Protection : Chemical splash goggles are mandatory.[10][11] Given the corrosive nature of similar organic acids, a face shield should also be worn, especially when handling larger quantities or during procedures with a high risk of splashing.[8][10]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required.[11][12] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.[13]

  • Body Protection : A laboratory coat is essential to protect skin and clothing.[7] For tasks with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.[10][12]

  • Footwear : Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[7]

Safe Handling and Experimental Workflow

Adherence to a systematic and cautious workflow is paramount when working with potentially hazardous materials.

General Handling Precautions
  • Avoid all personal contact, including inhalation.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • Keep containers tightly closed when not in use.[13][14]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases and strong oxidizing agents.[1][14]

Step-by-Step Experimental Protocol: Weighing and Dissolution
  • Preparation : Don all required PPE (goggles, face shield, lab coat, and chemical-resistant gloves). Ensure the chemical fume hood is operational.

  • Staging : Place all necessary equipment (spatula, weigh boat, beaker with stir bar, and solvent) inside the fume hood.

  • Weighing : Carefully transfer the desired amount of 2-Fluoro-3-(3-fluorophenyl)propanoic acid from its storage container to a weigh boat. Perform this task slowly to minimize the generation of airborne dust.

  • Dissolution : Place the weigh boat containing the compound into the beaker. Add the desired solvent and activate the stir plate to facilitate dissolution.

  • Cleanup : Dispose of the weigh boat in the appropriate solid waste container. Decontaminate the spatula and any other reusable equipment that came into contact with the chemical.

  • Post-Procedure : Securely cap the solution. Wipe down the work surface within the fume hood. Remove PPE in the correct order and wash hands thoroughly.

G cluster_0 Preparation cluster_1 Execution (in Fume Hood) cluster_2 Post-Procedure A Don PPE B Verify Fume Hood Operation A->B Safety Check C Weigh Compound B->C Proceed to Handling D Prepare Solution C->D Transfer E Cap Solution D->E Secure F Decontaminate Workspace E->F Cleanup G Dispose of Waste F->G Segregate H Doff PPE G->H Exit Workflow I Wash Hands H->I Final Step

Caption: Safe Handling Workflow for 2-Fluoro-3-(3-fluorophenyl)propanoic acid.

Emergency Procedures

A well-defined emergency response plan is crucial for mitigating the consequences of accidental exposure or spills.

First Aid Measures
Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][14] Remove contaminated clothing. Seek medical attention.[14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Seek immediate medical attention.
Inhalation Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[5] Seek immediate medical attention.
Spill Response

The appropriate response to a chemical spill depends on its size and location.

  • Minor Spill (within a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, neutralize the spill with a suitable agent for acids, such as sodium bicarbonate.[15]

    • Absorb the neutralized mixture with an inert material like vermiculite or sand.[16]

    • Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[15]

    • Decontaminate the spill area with soap and water.[15]

  • Major Spill (outside a fume hood or a large volume) :

    • Evacuate the immediate area and alert others.[14]

    • If the substance is volatile or poses a significant inhalation risk, evacuate the entire laboratory and notify emergency services.[14]

    • Restrict access to the spill area.

    • Contact your institution's Environmental Health and Safety (EH&S) department for assistance with cleanup.[14]

Waste Disposal

All waste containing 2-Fluoro-3-(3-fluorophenyl)propanoic acid, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][3] Do not dispose of this chemical down the drain.[7] Collect waste in a clearly labeled, sealed container.

Conclusion

While 2-Fluoro-3-(3-fluorophenyl)propanoic acid lacks a specific, comprehensive safety profile, a thorough risk assessment based on its chemical structure and data from analogous compounds allows for the development of robust safety protocols. By implementing stringent engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner.

References

  • Organic Acid Standard Operating Procedure. (n.d.). Washington Nanofabrication Facility. Retrieved from [Link]

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  • Safety Precautions for Corrosive Substances. (2022, August 25). EHS. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Dival. Retrieved from [Link]

  • 3-(3-Fluorophenyl)propionic acid Safety Data Sheet. (2015, November 23). Thermo Fisher Scientific. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Spill Procedures: Major and Minor Incidents. (n.d.). Georgia Institute of Technology - Environmental Health & Safety. Retrieved from [Link]

  • 3-(3-Fluorophenoxy)propionic Acid Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]

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Methodological & Application

Application Note: Derivatization of 2-Fluoro-3-(3-fluorophenyl)propanoic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) / Gas Chromatography-Flame Ionization Detection (GC-FID)

Introduction & Analytical Challenges

2-Fluoro-3-(3-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid frequently utilized as an intermediate in synthetic chemistry and pharmaceutical development. Direct analysis of this compound via Gas Chromatography (GC) presents significant analytical challenges. The highly polar carboxyl group (-COOH) acts as an active hydrogen donor, leading to severe intermolecular hydrogen bonding, irreversible adsorption to the GC column's siloxane stationary phase, and pronounced peak tailing[1].

To achieve accurate quantification, high-resolution separation, and optimal peak symmetry, the analyte must be derivatized[2]. Derivatization chemically replaces the active proton with a less polar moiety, thereby increasing the molecule's volatility and thermal stability while preventing column degradation[3].

Mechanistic Overview & Method Selection

Selecting the appropriate derivatization strategy depends heavily on the sample matrix, moisture content, and the required shelf-life of the derivative. For 2-Fluoro-3-(3-fluorophenyl)propanoic acid, two primary pathways are utilized:

  • Silylation (BSTFA + 1% TMCS): This is the most rapid and widely adopted method for dry extracts. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts via nucleophilic substitution with the carboxylic acid to replace the active proton with a trimethylsilyl (TMS) group, forming a highly volatile TMS-ester[1]. The addition of 1% Trimethylchlorosilane (TMCS) is a critical experimental choice; it acts as a catalyst, increasing the TMS donor potential to ensure quantitative conversion of sterically hindered or moderately reactive groups[4].

  • Methylation (BF3/Methanol): Alkylation via Boron trifluoride (BF3) in methanol relies on a Lewis acid-catalyzed esterification to produce a methyl ester[5]. While the reaction requires a longer incubation time and higher temperatures, methyl esters exhibit superior long-term stability compared to TMS derivatives and the methodology is significantly more tolerant to trace moisture[3].

DecisionTree Start Evaluate Sample Matrix for Derivatization Q1 Is the sample strictly anhydrous (dry)? Start->Q1 Dry Yes (Dry Extract) Q1->Dry Wet No (Aqueous/Moisture) Q1->Wet Sil Silylation (BSTFA + 1% TMCS) Dry->Sil Rapid, high yield, moisture sensitive Meth Methylation (BF3 / Methanol) Wet->Meth Water tolerant, requires extraction

Caption: Decision logic for selecting the optimal derivatization method based on sample moisture.

Experimental Protocols

Protocol A: Silylation via BSTFA + 1% TMCS (Preferred for Dry Samples)

Causality Note: Silylation is a moisture-sensitive reaction. The presence of water will preferentially hydrolyze BSTFA into hexamethyldisiloxane, drastically reducing the reaction yield. All glassware must be oven-dried, and aprotic solvents must be used[1].

  • Sample Preparation: Transfer 1–5 mg of dried 2-Fluoro-3-(3-fluorophenyl)propanoic acid standard (or biological extract) into a 2 mL glass GC vial equipped with a PTFE-lined screw cap[1]. Ensure the sample is completely evaporated under a gentle stream of high-purity nitrogen.

  • Solvent Addition: Add 100 µL of an anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or pyridine) to dissolve the residue[4].

  • Reagent Addition: Add 100 µL of the derivatization reagent (BSTFA containing 1% TMCS)[4]. A molar excess of the reagent is required to drive the equilibrium toward complete derivatization[1].

  • Incubation: Cap the vial tightly immediately to prevent atmospheric moisture ingress. Vortex for 10 seconds, and place in a dry heating block at 60 °C for 30 to 60 minutes[1].

  • Analysis: Allow the vial to cool to room temperature. The TMS-derivatized sample can be directly injected into the GC-MS system without further purification[1].

SilylationPathway A 2-Fluoro-3-(3-fluorophenyl) propanoic acid C Incubation 60°C, 30-60 min A->C Add Sample B BSTFA + 1% TMCS (Reagent) B->C Add Excess D TMS-Ester Derivative (Volatile) C->D Nucleophilic Substitution E GC-MS Analysis D->E Direct Injection

Caption: Silylation workflow of 2-Fluoro-3-(3-fluorophenyl)propanoic acid using BSTFA/TMCS.

Protocol B: Methylation via BF3/Methanol (Preferred for Complex/Aqueous Matrices)

Causality Note: Boron trifluoride is a strong Lewis acid that catalyzes esterification. Because the reaction produces acidic byproducts that can strip the stationary phase of a GC column, a post-reaction liquid-liquid extraction step is mandatory to isolate the derivative and protect the analytical instrument[6].

  • Sample Preparation: Place the sample (1–5 mg) in a robust, pressure-resistant reaction vial.

  • Reagent Addition: Add 300 µL of BF3-Methanol (14% BF3 w/v) reagent[5].

  • Incubation: Seal the vial securely and heat at 75 °C for 60 minutes. (Note: Highly complex environmental or biological matrices may require up to 24 hours for the complete derivatization of sterically hindered aromatic acids)[5].

  • Quenching & Extraction: Cool the vial to room temperature. Add 1 mL of deionized water to quench the Lewis acid catalyst, followed immediately by 1 mL of n-hexane.

  • Phase Separation: Vortex vigorously for 30 seconds and allow the biphasic system to separate. The upper organic (hexane) layer contains the highly stable methyl ester derivative.

  • Analysis: Carefully aspirate the upper hexane layer and transfer it to a clean GC auto-sampler vial for injection.

Method Comparison & Data Presentation

The following table summarizes the quantitative and qualitative differences between the two validated derivatization workflows, allowing scientists to select the optimal method based on laboratory constraints.

ParameterSilylation (BSTFA + 1% TMCS)Methylation (BF3 / Methanol)
Derivative Formed Trimethylsilyl (TMS) EsterMethyl Ester
Reaction Time & Temp 30–60 min at 60 °C[1]1–24 hours at 75 °C[5]
Moisture Tolerance Extremely Low (Requires strictly anhydrous conditions)[1]Moderate (Tolerates trace water in the sample matrix)
Sample Cleanup None (Direct injection of the reaction mixture)[1]Required (Liquid-liquid extraction to remove acidic catalyst)[6]
Derivative Stability Limited (Prone to hydrolysis; must analyze within 24–48h)[3]Excellent (Can be stored at 4 °C for extended periods)[3]
MS Fragmentation Yields distinct, easily interpretable mass spectra with high mass shifts[3]Good fragmentation, but lower overall mass shift compared to TMS

Recommended GC-MS Analytical Conditions

To ensure optimal resolution of the derivatized 2-Fluoro-3-(3-fluorophenyl)propanoic acid, the following baseline GC-MS parameters are recommended:

  • Analytical Column: DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane phase), 30 m length × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection Parameters: 1 µL injection volume, Splitless mode, Injector port temperature set to 250 °C.

  • Oven Temperature Program: Initial hold at 80 °C for 2 minutes, ramp at 10 °C/min to 280 °C, final hold for 5 minutes.

  • Detector Settings: Mass Spectrometer operating in Electron Impact (EI) mode at 70 eV. Scan range m/z 50–400. Transfer line temperature at 280 °C.

References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Available at:[Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at:[Link]

  • GC Derivatization. Weber Consulting. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at:[Link]

  • Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in water. PubMed (NIH) / Journal of Chromatography A. Available at: [Link]

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Application Notes and Protocols: A Screening Cascade for the Novel Compound 2-Fluoro-3-(3-fluorophenyl)propanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties.[1][2] This document outlines a comprehensive, tiered screening cascade for the novel compound, 2-Fluoro-3-(3-fluorophenyl)propanoic acid . Given its structural resemblance to the arylpropanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), this guide proposes a systematic approach to evaluate its potential as an anti-inflammatory agent. We will proceed from initial cytotoxicity assessments to specific cell-based and enzyme inhibition assays, providing a robust framework for characterizing its biological activity profile. The protocols herein are designed to be self-validating, with clear causality behind experimental choices, ensuring scientific rigor and trustworthiness in the generated data.

Introduction: The Rationale for Screening 2-Fluoro-3-(3-fluorophenyl)propanoic acid

The introduction of fluorine into a drug candidate can significantly enhance its metabolic stability by blocking sites of enzymatic degradation, increase its binding affinity to target proteins through unique electronic interactions, and modulate its lipophilicity to improve absorption and permeability.[2][3] The target molecule, 2-Fluoro-3-(3-fluorophenyl)propanoic acid, possesses several features that make it a compelling candidate for drug discovery screening:

  • Arylpropanoic Acid Scaffold: This is a well-established pharmacophore present in numerous NSAIDs, suggesting a potential for anti-inflammatory activity.[4]

  • Dual Fluorination: The presence of two fluorine atoms—one on the aliphatic chain and one on the phenyl ring—may synergistically enhance its drug-like properties.

  • Novelty: As a compound with limited to no characterization in the public domain, it represents an opportunity for the discovery of novel biological activities and intellectual property.

This application note will guide the user through a logical sequence of experiments to elucidate the cytotoxic and potential anti-inflammatory properties of this compound.

Compound Details:

PropertyValueSource
IUPAC Name 2-Fluoro-3-(3-fluorophenyl)propanoic acid-
Molecular Formula C₉H₈F₂O₂-
Molecular Weight 186.16 g/mol -
SMILES C1=CC(=CC(=C1)F)CC(C(=O)O)FGenerated
Predicted LogP 1.89Prediction Tool
Predicted pKa 3.85Prediction Tool
Predicted Solubility -0.93 log(mol/L)Prediction Tool

Note: Predicted values are generated using online chemical property prediction tools and should be experimentally verified.

Safety and Handling Precautions

As a novel chemical entity, 2-Fluoro-3-(3-fluorophenyl)propanoic acid must be handled with the assumption of high toxicity.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5]

  • Engineering Controls: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

  • Waste Disposal: All waste contaminated with the compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations. Do not mix with other waste streams.[6]

  • First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.[7]

Proposed Experimental Screening Cascade

The following diagram illustrates the proposed workflow for the initial characterization of 2-Fluoro-3-(3-fluorophenyl)propanoic acid.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Phenotypic & Mechanistic Assays cluster_2 Tier 3: Target-Based Assays A Compound Preparation (Stock Solution in DMSO) B Cytotoxicity Assessment (MTT Assay) A->B Initial Safety Screen C Cell-Based Anti-Inflammatory Assay (LPS-stimulated Macrophages) B->C Proceed if non-toxic at relevant concentrations D NF-κB Reporter Assay C->D Investigate Mechanism E COX-1/COX-2 Enzyme Inhibition Assay C->E Identify Molecular Target F 5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay E->F Assess Specificity

Caption: A proposed tiered screening cascade for 2-Fluoro-3-(3-fluorophenyl)propanoic acid.

Detailed Protocols

Tier 1: Foundational Assays
  • Stock Solution: Prepare a 10 mM stock solution of 2-Fluoro-3-(3-fluorophenyl)propanoic acid in sterile, anhydrous DMSO.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

  • Working Dilutions: Prepare fresh serial dilutions of the compound in the appropriate cell culture medium for each experiment. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced cytotoxicity.

This initial screen is crucial to determine the concentration range at which the compound can be tested for biological activity without causing cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[1][8] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Incubate the plate overnight in the incubator. Read the absorbance at 570 nm using a microplate reader.[3]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Tier 2: Phenotypic & Mechanistic Assays

If the compound is not significantly cytotoxic at concentrations up to 50-100 µM, proceed to these assays.

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, potently activates macrophages to produce inflammatory mediators like nitric oxide (NO) and various cytokines. This assay measures the ability of the test compound to inhibit this inflammatory response.

Materials:

  • RAW 264.7 cells and complete DMEM

  • LPS from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as in the MTT assay. After 24 hours, pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for NO and cytokine analysis.

  • Nitric Oxide (NO) Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure the absorbance at 540 nm.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Principle: The transcription factor NF-κB is a master regulator of inflammation. This assay uses a cell line engineered to express luciferase under the control of an NF-κB response element. Inhibition of NF-κB activation by the compound will result in a decrease in luciferase activity.[6]

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Luciferase assay reagent

  • 96-well white, solid-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-16 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

Tier 3: Target-Based Assays

Based on the results from the cell-based assays, these more specific enzymatic assays can elucidate the compound's mechanism of action.

Principle: This assay directly measures the ability of the compound to inhibit the activity of the two main cyclooxygenase (COX) isoforms, which are key enzymes in the inflammatory pathway.[7]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX inhibitor screening assay kit (colorimetric or fluorometric)

  • Arachidonic acid (substrate)

  • Known COX inhibitors (e.g., indomethacin, celecoxib) as positive controls

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.[7]

  • Inhibitor Addition: Add various concentrations of the test compound or a reference inhibitor.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: After a short incubation, measure the absorbance or fluorescence according to the kit manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration.

  • Determine the IC₅₀ (50% inhibitory concentration) for both COX-1 and COX-2 to assess potency and selectivity.

G cluster_0 COX Inhibition Assay Workflow A Prepare Reagents (Enzyme, Buffer, Heme, Arachidonic Acid) B Add Enzyme, Buffer, Heme to 96-well plate A->B C Add Test Compound or Reference Inhibitor B->C D Incubate C->D E Initiate Reaction with Arachidonic Acid D->E F Measure Absorbance/ Fluorescence E->F G Calculate IC50 F->G

Caption: A general workflow for the in vitro COX inhibition assay.

Principle: 5-LOX is another key enzyme in the inflammatory cascade, responsible for the production of leukotrienes. This assay will determine if the compound also targets this pathway.

Materials:

  • Purified 5-LOX enzyme

  • Lipoxygenase inhibitor screening assay kit

  • Linoleic acid or arachidonic acid (substrate)

  • Known 5-LOX inhibitor (e.g., zileuton) as a positive control

Procedure:

  • Reaction Mixture: In a suitable buffer, combine the 5-LOX enzyme and the test compound at various concentrations.

  • Incubation: Pre-incubate the enzyme and inhibitor for a specified time.

  • Reaction Initiation: Add the substrate to start the reaction.

  • Detection: Monitor the formation of the product, typically by measuring the increase in absorbance at 234 nm.

Conclusion

This application note provides a structured and scientifically grounded approach to the initial drug discovery screening of the novel compound 2-Fluoro-3-(3-fluorophenyl)propanoic acid. By following this tiered cascade, researchers can efficiently and cost-effectively evaluate its cytotoxic profile and explore its potential as an anti-inflammatory agent. The detailed protocols and the rationale behind their selection are intended to empower scientists to generate reliable and interpretable data, paving the way for further pre-clinical development should the compound demonstrate promising activity.

References

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Taylor & Francis Online. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Georganics. (n.d.). 3-(3-Fluorophenyl)propionic acid - High purity. Retrieved from [Link]

  • Angene Chemical. (2024, March 15). Safety Data Sheet. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase.... Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. Retrieved from [Link]

Sources

Application Note: Large-Scale Synthesis of 2-Fluoro-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine at the α -position of carboxylic acids is a proven tactic in medicinal chemistry. It is routinely used to modulate the pKa of drug candidates, enhance metabolic stability, and prevent the unwanted in vivo epimerization of chiral centers commonly seen in non-steroidal anti-inflammatory drugs (NSAIDs) . However, traditional late-stage electrophilic fluorination is often plagued by high reagent costs, cryogenic requirements, and poor scalability.

This application note details a highly scalable, three-step "building block" methodology for synthesizing 2-Fluoro-3-(3-fluorophenyl)propanoic acid . By utilizing diethyl 2-fluoromalonate as the starting material, the protocol bypasses hazardous fluorinating agents, offering a robust, self-validating workflow designed for kilogram-scale drug development.

Strategic Rationale: The Building Block Approach

Attempting a late-stage fluorination of 3-(3-fluorophenyl)propanoic acid requires expensive, hazardous electrophilic fluorine sources (e.g., NFSI or Selectfluor) and strong bases (e.g., LDA at -78°C). These conditions are notoriously difficult to scale and often yield complex mixtures.

Conversely, the "early-stage" building block approach leverages diethyl 2-fluoromalonate . This commercially available, fluoroaliphatic reagent shifts the synthetic burden to a simple SN​2 alkylation, followed by saponification and thermal decarboxylation. The use of mild bases (like K2​CO3​ ) and standard reactor temperatures makes this route exceptionally safe, atom-economical, and suited for large-scale manufacturing .

SynthesisRoute SM Diethyl 2-fluoromalonate + 3-Fluorobenzyl bromide INT1 Diethyl 2-fluoro-2- (3-fluorobenzyl)malonate SM->INT1 K2CO3, DMF 80°C, 12h INT2 2-Fluoro-2- (3-fluorobenzyl)malonic acid INT1->INT2 NaOH(aq), EtOH Reflux, 4h PROD 2-Fluoro-3- (3-fluorophenyl)propanoic acid INT2->PROD 150°C (Neat) -CO2

Fig 1. Three-step scalable synthesis of 2-Fluoro-3-(3-fluorophenyl)propanoic acid.

Step-by-Step Experimental Protocols

Phase 1: Enolate Alkylation

Objective: Synthesize Diethyl 2-fluoro-2-(3-fluorobenzyl)malonate.

  • Reactor Preparation: Charge a clean, dry glass-lined reactor with N2​ gas. Add anhydrous DMF (5.0 L/kg of starting material) and K2​CO3​ (1.5 equivalents).

  • Enolate Formation: Add diethyl 2-fluoromalonate (1.0 eq) dropwise at 20°C. Stir for 30 minutes.

  • Alkylation: Slowly add 3-fluorobenzyl bromide (1.05 eq) via an addition funnel over 1 hour to control the mild exotherm.

  • Heating: Elevate the reactor temperature to 80°C and stir for 12 hours.

  • Workup: Cool to room temperature. Filter off the inorganic salts ( KBr and unreacted K2​CO3​ ). Concentrate the DMF under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield a pale yellow oil.

  • Causality & Self-Validation (IPC): K2​CO3​ is chosen over NaH to eliminate the risk of massive hydrogen gas evolution upon scale-up. The highly electron-withdrawing nature of the fluorine atom and the two ester groups lowers the pKa of the α -proton to ~11, allowing a mild carbonate base to quantitatively generate the enolate. Validation: Reaction completion is confirmed via GC-MS, monitoring the complete disappearance of the 3-fluorobenzyl bromide peak.

Phase 2: Saponification

Objective: Hydrolyze the diester to 2-Fluoro-2-(3-fluorobenzyl)malonic acid.

  • Dissolution: Dissolve the crude intermediate from Phase 1 in a 1:1 mixture of Ethanol and Water (4.0 L/kg).

  • Hydrolysis: Add NaOH pellets (3.0 eq) cautiously. The solution will exotherm slightly.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 4 hours.

  • Workup: Evaporate the ethanol under vacuum. Cool the remaining aqueous layer to 0°C and acidify with 6M HCl to pH 1. Extract the precipitated diacid into EtOAc (3 x 2.0 L/kg). Dry the combined organics and evaporate to afford the diacid as a white solid.

  • Causality & Self-Validation (IPC): While the α -fluorine increases the electrophilicity of the ester carbonyls, the bulky 3-fluorobenzyl group creates steric hindrance. Reflux conditions are strictly required to ensure double saponification rather than stopping at the mono-ester. Validation: TLC (DCM:MeOH 9:1) must show a single baseline spot, confirming the absence of the mono-ester intermediate.

Phase 3: Thermal Decarboxylation

Objective: Yield the final product, 2-Fluoro-3-(3-fluorophenyl)propanoic acid.

  • Setup: Transfer the solid diacid into a reactor equipped with a robust overhead stirrer, a reflux condenser, and a gas bubbler routed to an exhaust scrubber.

  • Thermal Cleavage: Heat the neat solid to 150°C. The solid will melt, and vigorous effervescence ( CO2​ gas) will commence.

  • Maturation: Maintain the temperature at 150°C until gas evolution completely ceases (approximately 3 hours).

  • Purification: Cool the melt to 60°C and add a 4:1 mixture of Heptane/EtOAc to crystallize the product. Filter and dry under vacuum at 40°C.

  • Causality & Self-Validation (IPC): Running the reaction neat avoids the use of high-boiling solvents (like DMSO or diphenyl ether) that are notoriously difficult to remove on a large scale. Validation: The gas bubbler acts as a physical, real-time IPC. The reaction is complete exactly when bubbling stops.

Mechanistic Insights: Fluorine-Driven Decarboxylation

The thermal decarboxylation of malonic acids proceeds via a concerted, six-membered cyclic transition state. In this specific substrate, the highly electronegative α -fluorine atom plays a critical mechanistic role. By exerting a strong inductive electron-withdrawing effect (-I), the fluorine atom stabilizes the transient enol intermediate formed during the expulsion of CO2​ . This significantly lowers the activation energy of the cleavage, allowing the reaction to proceed smoothly at 150°C without the need for metal catalysts.

DecarboxylationMechanism A 2-Fluoro-2-(3-fluorobenzyl)malonic acid B Intramolecular H-Bonding (6-Membered Transition State) A->B Heat (150°C) C Concerted Cleavage (Release of CO2) B->C D Fluorinated Enol Intermediate C->D Inductive Stabilization via -F E Tautomerization to Propanoic Acid Derivative D->E Rapid Kinetics

Fig 2. Mechanistic pathway of the thermal decarboxylation step driven by fluorine induction.

Quantitative Data & Analytical Summaries

The following tables summarize the expected yields, purities, and critical analytical markers for a standard 1-kg scale batch.

Table 1: Reaction Metrics & Efficiency

Reaction PhaseTarget Intermediate / ProductExpected YieldPurity (HPLC)Reaction Time
1. Alkylation Diethyl 2-fluoro-2-(3-fluorobenzyl)malonate88 - 92%> 95%12.0 h
2. Saponification 2-Fluoro-2-(3-fluorobenzyl)malonic acid94 - 96%> 98%4.0 h
3. Decarboxylation 2-Fluoro-3-(3-fluorophenyl)propanoic acid82 - 86%> 99%3.0 h

Table 2: Key Analytical Characterization Markers ( 19F NMR) Note: 19F NMR is the most reliable method for tracking the transformation of the fluorinated center across the workflow.

Compound 19F Chemical Shift (ppm)MultiplicityAssignment
Diethyl 2-fluoromalonate (Starting Mat.)-195.2DoubletAliphatic C-F
Alkylated Diester (Phase 1)-165.4SingletAliphatic C-F (Quaternary)
Final Product (Phase 3)-186.8DddAliphatic C-F (Chiral center)
All Intermediates & Product-113.5MultipletAromatic C-F (m-Fluoro)

References

  • Zhu, Y., et al. (2012). "A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids." Molecules, 17(6), 7042-7052. URL:[Link]

  • Harsanyi, A., & Sandford, G. (2014). "2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences." Organic Process Research & Development, 18(8), 981-992. URL:[Link]

  • Harsanyi, A., Sandford, G., Yufit, D. S., & Howard, J. A. K. (2014). "Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester." Beilstein Journal of Organic Chemistry, 10, 1213-1219. URL:[Link]

Application Notes and Protocols for the Agrochemical Evaluation of 2-Fluoro-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Introduction: The Rationale for Investigating 2-Fluoro-3-(3-fluorophenyl)propanoic acid in Agrochemicals

The introduction of fluorine into organic molecules has been a transformative strategy in the development of modern agrochemicals, often enhancing metabolic stability, binding affinity, and overall efficacy.[1][2][3][4][5] The target molecule, 2-Fluoro-3-(3-fluorophenyl)propanoic acid, represents a novel structural motif with significant potential in agrochemical research. While direct studies on this specific compound are not yet prevalent in published literature, its structural features—a fluorinated propanoic acid backbone coupled with a fluorinated phenyl ring—suggest several plausible avenues for biological activity.

Propanoic acid and its derivatives are known for their antimicrobial properties and roles in plant science.[6][7][8] The presence of a fluorine atom at the α-carbon can significantly alter the acidity and reactivity of the carboxylic acid group, potentially influencing its interaction with biological targets. Furthermore, the 3-fluorophenyl group is a common feature in a number of active agrochemicals, contributing to target binding and metabolic resistance. This document provides a series of detailed application notes and experimental protocols to guide the initial screening and characterization of 2-Fluoro-3-(3-fluorophenyl)propanoic acid as a potential herbicidal, fungicidal, or insecticidal agent.

Potential Agrochemical Applications and Hypothesized Mechanisms of Action

Based on its structural characteristics, we can hypothesize several potential applications for 2-Fluoro-3-(3-fluorophenyl)propanoic acid in agriculture.

Herbicidal Activity

Many commercial herbicides are derivatives of carboxylic acids. For example, 2-(4-aryloxyphenoxy)propionamide derivatives are known to inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses.[9] It is plausible that 2-Fluoro-3-(3-fluorophenyl)propanoic acid could act as an inhibitor of key plant enzymes.

  • Hypothesized Mechanism: Inhibition of a critical plant enzyme, such as acetolactate synthase (ALS) or ACCase, leading to the disruption of essential metabolic pathways and eventual plant death.[4][10]

Fungicidal Activity

The antimicrobial properties of organic acids are well-documented.[6][8] Fluorinated organic compounds have also shown promise as antifungal agents.[11][12] The presence of fluorine can enhance the lipophilicity of the molecule, facilitating its entry into fungal cells.

  • Hypothesized Mechanism: Disruption of fungal cell membrane integrity, inhibition of key fungal enzymes, or interference with cellular respiration. The acidic nature of the molecule could also lower the intracellular pH of the fungus, inhibiting growth.[6]

Insecticidal Activity

Fluorine-containing compounds have been successfully developed as insecticides.[13][14][15][16][17] The mode of action for these compounds is often related to neurotoxicity.

  • Hypothesized Mechanism: Acting as a neurotoxin by targeting insect ion channels or receptors, leading to paralysis and death.

Experimental Protocols for Agrochemical Screening

The following protocols provide a step-by-step guide for the initial evaluation of 2-Fluoro-3-(3-fluorophenyl)propanoic acid.

Protocol 1: Primary Herbicidal Activity Screening

This protocol outlines a method for assessing the pre- and post-emergence herbicidal activity of the test compound on a panel of representative weed and crop species.

Materials:

  • 2-Fluoro-3-(3-fluorophenyl)propanoic acid

  • Acetone (reagent grade)

  • Tween® 20

  • Distilled water

  • Seeds of monocot and dicot weeds (e.g., Echinochloa crus-galli, Avena fatua, Amaranthus retroflexus, Chenopodium album)

  • Seeds of crop species (e.g., maize, soybean, wheat)

  • Pots or trays with sterile soil mix

  • Growth chamber with controlled light, temperature, and humidity

  • Spray chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of 10,000 ppm (10 mg/mL) of 2-Fluoro-3-(3-fluorophenyl)propanoic acid in acetone.

    • Prepare serial dilutions from the stock solution to obtain test concentrations of 1000, 500, 250, 125, and 62.5 ppm.

    • For each dilution, the final spray solution should contain 10% acetone and 0.1% Tween® 20 in distilled water.

    • A control solution (vehicle) should be prepared with 10% acetone and 0.1% Tween® 20 in distilled water.

  • Pre-emergence Application:

    • Fill pots with soil and sow seeds of the selected plant species at the appropriate depth.

    • Apply the test solutions evenly to the soil surface using a spray chamber.

    • Place the pots in a growth chamber and water as needed.

    • Evaluate plant injury (e.g., inhibition of germination, stunting, chlorosis) at 7, 14, and 21 days after treatment (DAT).

  • Post-emergence Application:

    • Sow seeds in pots and grow the plants in a growth chamber until they reach the 2-3 leaf stage.

    • Apply the test solutions evenly to the foliage of the plants using a spray chamber.

    • Return the plants to the growth chamber.

    • Evaluate plant injury at 7, 14, and 21 DAT using a rating scale (0 = no effect, 100 = complete kill).

Data Analysis:

  • Calculate the GR50 (the concentration required to cause a 50% reduction in plant growth) for each species.

  • Compare the phytotoxicity across different species to determine selectivity.

Protocol 2: In Vitro Antifungal Assay

This protocol describes a method to evaluate the direct inhibitory effect of the compound on the mycelial growth of pathogenic fungi.

Materials:

  • 2-Fluoro-3-(3-fluorophenyl)propanoic acid

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Amended Media:

    • Prepare a 10,000 ppm stock solution of the test compound in DMSO.

    • Autoclave PDA medium and cool to 45-50 °C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations of 100, 50, 25, 10, and 1 ppm. The final concentration of DMSO in the media should not exceed 1%.

    • Prepare a control plate with PDA and 1% DMSO.

    • Pour the amended media into sterile petri dishes.

  • Fungal Inoculation:

    • From a 7-day-old culture of the test fungus, cut 5 mm diameter mycelial plugs from the edge of the colony.

    • Place one mycelial plug in the center of each PDA plate (both treated and control).

  • Incubation and Evaluation:

    • Incubate the plates at 25 °C in the dark.

    • Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(C-T)/C] x 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.

Data Analysis:

  • Determine the EC50 (effective concentration to inhibit 50% of mycelial growth) for each fungal species.

Protocol 3: Primary Insecticidal Screening

This protocol details a method for assessing the contact and ingestion toxicity of the compound against a model insect pest.

Materials:

  • 2-Fluoro-3-(3-fluorophenyl)propanoic acid

  • Acetone

  • Triton X-100

  • Distilled water

  • Model insect (e.g., larvae of Diamondback moth (Plutella xylostella) or adults of fruit fly (Drosophila melanogaster))

  • Leaf discs (for ingestion assay) or filter paper (for contact assay)

  • Petri dishes

  • Micro-applicator

Procedure (Contact Toxicity):

  • Preparation of Test Solutions:

    • Prepare a stock solution and serial dilutions of the test compound in acetone as described in Protocol 1.

  • Topical Application:

    • Anesthetize the insects (e.g., with CO2).

    • Using a micro-applicator, apply 1 µL of the test solution to the dorsal thorax of each insect.

    • The control group should be treated with acetone only.

  • Observation:

    • Place the treated insects in a petri dish with a food source.

    • Record mortality at 24, 48, and 72 hours after treatment.

Procedure (Ingestion Toxicity):

  • Preparation of Treated Diet:

    • Prepare aqueous solutions of the test compound with 0.1% Triton X-100.

    • Dip leaf discs (e.g., cabbage for P. xylostella) in the test solutions for 30 seconds and allow them to air dry.

    • Control leaf discs should be dipped in a 0.1% Triton X-100 solution.

  • Feeding Assay:

    • Place one treated leaf disc in a petri dish with a set number of insect larvae.

    • Record mortality and feeding damage at 24, 48, and 72 hours.

Data Analysis:

  • Calculate the LD50 (lethal dose for 50% of the population) for contact toxicity and the LC50 (lethal concentration for 50% of the population) for ingestion toxicity.

Data Presentation and Visualization

Table 1: Hypothetical Herbicidal Activity Data
Concentration (ppm)% Injury (Post-emergence) - E. crus-galli% Injury (Post-emergence) - A. retroflexus% Germination Inhibition (Pre-emergence) - E. crus-galli
1000958598
500807085
250655070
125402545
62.5151020
Control000
Table 2: Hypothetical Antifungal Activity Data
Concentration (ppm)% Mycelial Growth Inhibition - F. oxysporum% Mycelial Growth Inhibition - B. cinerea
1008892
507580
255565
103040
1510
Control00
Diagrams

Agrochemical_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Agrochemical Screening cluster_evaluation Data Analysis & Lead Identification Compound 2-Fluoro-3-(3-fluorophenyl) propanoic acid Herbicidal Herbicidal Assay (Pre- & Post-emergence) Compound->Herbicidal Test Compound Fungicidal Fungicidal Assay (In Vitro) Compound->Fungicidal Test Compound Insecticidal Insecticidal Assay (Contact & Ingestion) Compound->Insecticidal Test Compound Activity Determine EC50, GR50, LD50 Herbicidal->Activity Fungicidal->Activity Insecticidal->Activity Selectivity Assess Crop/Weed Selectivity Activity->Selectivity Lead Lead Compound Identification Selectivity->Lead Hypothesized_Herbicidal_MoA Compound 2-Fluoro-3-(3-fluorophenyl) propanoic acid Enzyme Plant Enzyme (e.g., ACCase, ALS) Compound->Enzyme Inhibits Pathway Essential Metabolic Pathway (e.g., Fatty Acid / Amino Acid Synthesis) Enzyme->Pathway Blocks Growth Plant Growth Inhibition Pathway->Growth Leads to Death Plant Death Growth->Death

Caption: Hypothesized herbicidal mechanism of action.

Conclusion and Future Directions

The provided application notes and protocols serve as a foundational guide for the initial exploration of 2-Fluoro-3-(3-fluorophenyl)propanoic acid in an agrochemical context. Based on the outcomes of these primary screens, further research can be directed towards:

  • Dose-response studies on a wider range of species to confirm activity and selectivity.

  • Mode of action studies to elucidate the specific biochemical target of the compound.

  • Structure-activity relationship (SAR) studies involving the synthesis and testing of analogues to optimize activity.

  • Greenhouse and field trials to evaluate efficacy under more realistic conditions.

The unique combination of a fluorinated propanoic acid and a fluorinated phenyl ring makes this compound a compelling candidate for discovery research, with the potential to contribute to the development of new and effective crop protection solutions.

References

  • Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

  • ResearchGate. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • PubMed. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • Bloomquist, J. R., et al. (2018). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. PMC. [Link]

  • Khan, I., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC. [Link]

  • Google Patents. (2013). CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid.
  • O'Hagan, D. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. [Link]

  • precisionFDA. 2-FLUORO-3-PHENYLPROPANOIC ACID. [Link]

  • Gershon, H., & Clarke, D. D. (1981). Antifungal properties of 2-bromo-3-fluorosuccinic acid esters and related compounds. Antimicrobial Agents and Chemotherapy, 19(4), 579–583. [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • PubChem. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. [Link]

  • PMC. (2018). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. [Link]

  • Friends of the Irish Environment. (2025). Other Fluorinated Herbicides Used in Ireland. [Link]

  • Patsnap Eureka. (2025). Propionic Acid's Impact on Mold Inhibition Techniques. [Link]

  • Georganics. 3-(3-Fluorophenyl)propionic acid. [Link]

  • Chemical Journal of Chinese Universities. (2016). Synthesis and Herbicidal Activity of 2-(4-Arylxoyphenoxy)propionamide Derivatived from Benzofuranol. [Link]

  • SciELO. (2023). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. [Link]

  • USDA ARS. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. [Link]

  • Patsnap Eureka. (2025). Propionic Acid in Modern Crop Science Strategies. [Link]

  • Agricultural Marketing Service. (2008). propionic acid. [Link]

  • PMC. (2021). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. [Link]

  • Frontiers. (2023). Antifungal activity of a novel synthetic polymer M451 against phytopathogens. [Link]

  • ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • PubMed. (2019). Insecticidal and Repellent Properties of Novel Trifluoromethylphenyl Amides III. [Link]

  • BioOne. (2008). Improvements in the Use of Aquatic Herbicides and Establishment of Future Research Directions. [Link]

  • MDPI. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. [Link]

  • ResearchGate. (2021). Florpyrauxifen-benzyl Weed Control Spectrum and Tank-Mix Compatibility with other Commonly Applied Herbicides in Rice. [Link]

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Application Note: Functionalization of Polymeric Architectures with 2-Fluoro-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Covalent incorporation of di-fluorinated motifs into polymer backbones for advanced drug delivery, 19F MRI imaging, and self-assembling nanotherapeutics.

Introduction & Mechanistic Rationale

The integration of fluorinated molecules into polymeric vectors has revolutionized biomacromolecule drug delivery. Fluoropolymers exhibit unique "fluorine magic"—a combination of hydrophobicity and lipophobicity that enhances metabolic stability, promotes self-assembly into robust micelles, and facilitates cellular membrane penetration [1]. Furthermore, the lack of endogenous fluorine in biological tissues makes 19F-labeled polymers exceptional contrast agents for zero-background Magnetic Resonance Imaging (MRI) [2].

2-Fluoro-3-(3-fluorophenyl)propanoic acid is a highly specialized building block featuring two distinct fluorine environments: an aromatic meta-fluorine and an aliphatic alpha-fluorine. Because it possesses a single reactive carboxylic acid moiety, it cannot act as a traditional chain-extending monomer in condensation polymerization. Instead, it is utilized as a terminal end-capping agent or a pendant grafting moiety to functionalize amine- or hydroxyl-bearing polymer chains (e.g., mPEG-NH₂, Chitosan, or Polyallylamine).

The Alpha-Fluoro Inductive Effect

The presence of the highly electronegative alpha-fluorine atom exerts a strong electron-withdrawing inductive (-I) effect, significantly lowering the pKa of the carboxylic acid compared to non-fluorinated analogs.

  • The Causality: At the activation pH (5.5–6.0), the acid is heavily ionized, facilitating rapid nucleophilic attack on the carbodiimide crosslinker (EDC). However, this same -I effect makes the resulting O-acylisourea intermediate exceptionally electrophilic and highly susceptible to rapid aqueous hydrolysis [3].

  • The Solution: The immediate introduction of N-hydroxysulfosuccinimide (Sulfo-NHS) is mechanistically critical to trap this transient intermediate, converting it into a semi-stable Sulfo-NHS ester capable of surviving until it encounters the target polymer amine [4].

Conjugation Chemistry: The EDC/Sulfo-NHS Pathway

To incorporate 2-Fluoro-3-(3-fluorophenyl)propanoic acid into a polymer chain, we utilize a two-step EDC/Sulfo-NHS amidation protocol. This method physically separates the acidic activation environment from the mildly basic coupling environment, preventing polymer precipitation and maximizing yield.

EDC_NHS_Coupling Acid 2-Fluoro-3-(3-fluorophenyl) propanoic acid EDC EDC Activation (pH 5.5 - 6.0) Acid->EDC MES Buffer O_Acylisourea O-Acylisourea Intermediate (Unstable) EDC->O_Acylisourea NHS Sulfo-NHS Stabilization O_Acylisourea->NHS Prevents Hydrolysis NHS_Ester Sulfo-NHS Ester (Stable Intermediate) NHS->NHS_Ester Polymer Polymer-NH2 (pH 7.5 - 8.0) NHS_Ester->Polymer Nucleophilic Attack Conjugate Fluorinated Polymer Conjugate Polymer->Conjugate Amide Bond Formation

Workflow of EDC/NHS-mediated conjugation of the fluorinated acid to a polymer amine.

Application Note I: Synthesis of Fluorinated PEG Amphiphiles

Objective: End-capping methoxy-polyethylene glycol amine (mPEG-NH₂, 5 kDa) to create a fluorinated amphiphile capable of self-assembling into micelles for hydrophobic drug encapsulation.

Step-by-Step Protocol (Self-Validating System)

Phase 1: Pre-Reaction Baselines

  • Dissolve 100 mg of mPEG-NH₂ in 2 mL of 0.1 M Sodium Borate buffer (pH 8.0).

  • Validation Checkpoint: Perform a standard TNBS (2,4,6-trinitrobenzene sulfonic acid) assay on a 10 µL aliquot to quantify the exact baseline concentration of primary amines. Record this absorbance value.

Phase 2: Activation of the Fluorinated Acid

  • Dissolve 18.6 mg (0.1 mmol, ~5 eq relative to PEG) of 2-Fluoro-3-(3-fluorophenyl)propanoic acid in 1 mL of anhydrous DMF to ensure complete solubilization.

  • Dilute the DMF solution with 4 mL of 0.1 M MES buffer (pH 5.5).

  • Add 38.3 mg (0.2 mmol) of EDC·HCl and 43.4 mg (0.2 mmol) of Sulfo-NHS [5].

  • Causality: React for exactly 15 minutes at room temperature. Exceeding this time frame risks hydrolysis of the Sulfo-NHS ester, while shorter times lead to incomplete activation.

Phase 3: Conjugation and Quenching

  • Transfer the activated acid solution dropwise into the mPEG-NH₂ solution under vigorous magnetic stirring.

  • Adjust the pH to 7.8 using 0.1 M NaOH. Causality: The primary amine of PEG must be unprotonated (free base) to act as an effective nucleophile. At pH < 7.0, the amine is protonated (NH₃⁺) and non-reactive.

  • React for 4 hours at room temperature.

  • Quench the reaction by adding 10 mM hydroxylamine to hydrolyze any unreacted Sulfo-NHS esters, preventing off-target crosslinking during purification.

Phase 4: Purification & Final Validation

  • Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours (changing water every 12 hours) to remove DMF, urea byproducts, and unreacted acid.

  • Lyophilize the retentate to obtain a white powder.

  • Validation Checkpoint: Repeat the TNBS assay. A >95% reduction in absorbance confirms successful end-capping. Validate structurally via ¹⁹F NMR (look for the distinct meta-F and alpha-F peaks) and ¹H NMR (compare the aromatic protons to the massive PEG backbone peak at 3.6 ppm).

Application Note II: Grafting onto Chitosan for Mucosal Nanogels

Objective: Grafting the fluorinated acid onto the backbone of low-molecular-weight Chitosan to create a fluorinated nanogel with enhanced mucosal penetration and stability.

Self_Assembly Amphiphile Fluorinated Chitosan (Hydrophilic + Fluoro-grafts) Aqueous Dispersion in Aqueous Media Amphiphile->Aqueous SelfAssembly Fluorophobic Effect & Hydrophobic Interactions Aqueous->SelfAssembly Micelle Fluorinated Nanogel (Core-Shell Structure) SelfAssembly->Micelle Application Mucosal Drug Delivery & 19F MRI Tracking Micelle->Application

Self-assembly of fluorinated chitosan copolymers into nanogels for drug delivery.

Protocol Adjustments for Chitosan

Unlike PEG, Chitosan is only soluble in acidic aqueous media, creating a contradiction with the basic pH required for efficient amidation.

  • Solubilization: Dissolve Chitosan in 1% (v/v) acetic acid (pH ~4.0).

  • Activation: Activate the fluorinated acid in MES buffer (pH 5.5) as described above.

  • Controlled Coupling: Add the activated acid to the Chitosan solution. Slowly raise the pH to 6.2–6.5 using 0.1 M NaOH. Causality: This specific pH window is a compromise. It is high enough to deprotonate a fraction of the chitosan amines (pKa ~6.5) to allow nucleophilic attack, but low enough to prevent the chitosan backbone from precipitating out of solution.

  • Purification: Dialyze against slightly acidic water (pH 5.0) to maintain solubility, followed by lyophilization.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected analytical outcomes for incorporating 2-Fluoro-3-(3-fluorophenyl)propanoic acid into different polymeric systems.

Polymer SystemTarget ArchitectureMolar Ratio (Polymer : Acid : EDC : NHS)Optimal Conjugation pHExpected Degree of Substitution (DS)Primary Analytical Validation
mPEG-NH₂ (5 kDa) End-capped Amphiphile1 : 5 : 10 : 107.5 - 8.0> 95% (End-group)¹⁹F NMR, MALDI-TOF MS, TNBS
Chitosan (Low MW) Grafted Copolymer1 : 0.5 : 1 : 1 (per GlcN unit)6.2 - 6.515 - 25%¹H NMR, FTIR, TNBS Assay
Polyallylamine Highly Fluorinated Vector1 : 0.8 : 1.5 : 1.5 (per amine)7.5 - 8.040 - 60%¹⁹F NMR, DLS (Size Analysis)

References

  • Krafft, M. P. (2001). "Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research." Advanced Drug Delivery Reviews. Available at:[Link]

  • Usman, A. et al. (2021). "Fluorinated Hydrogels as Advanced Drug Delivery Systems for Monitoring Drug Release." The University of Queensland. Available at:[Link]

  • "General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS." Echo Biosystems. Available at:[Link]

Application Notes and Protocols for the Kinetic Resolution of 2-Aryl-2-Fluoropropanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral α-Aryl-α-Fluoropropanoic Acids

The introduction of a fluorine atom into bioactive molecules can profoundly alter their metabolic stability, binding affinity, and overall pharmacological profile.[1] In the realm of non-steroidal anti-inflammatory drugs (NSAIDs), the 2-arylpropanoic acid scaffold (e.g., ibuprofen, naproxen) is a cornerstone. However, the chiral center at the α-position is susceptible to in vivo epimerization, which can convert a biologically active enantiomer into a less active or even inactive form. The strategic replacement of the α-hydrogen with a fluorine atom to create 2-aryl-2-fluoropropanoic acids effectively blocks this epimerization, enhancing the compound's stereochemical integrity.[1][2] Consequently, robust and efficient methods for resolving racemic mixtures of these fluorinated analogs are of paramount importance in drug discovery and development.

This application note provides detailed experimental protocols for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. We will explore two effective strategies: an enzymatic approach leveraging the high enantioselectivity of lipases, and a chemical method employing a chiral acyl-transfer catalyst. This guide is designed to be a practical resource, offering not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying principles.

Principle of Kinetic Resolution

Kinetic resolution is a process in which two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This difference in reaction rates leads to the enrichment of one enantiomer in the unreacted starting material and the other in the product. The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers. A high selectivity factor is crucial for obtaining products with high enantiomeric excess (ee).

Method 1: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)

Lipases are widely utilized in organic synthesis due to their high enantioselectivity, operational simplicity, and ability to function in organic solvents.[3] Candida antarctica lipase B (CALB) is a particularly robust and versatile enzyme for the resolution of a wide range of chiral molecules, including carboxylic acids and alcohols.[4][5][6] In this protocol, we will utilize CALB to selectively esterify one enantiomer of the racemic 2-aryl-2-fluoropropanoic acid, allowing for the separation of the unreacted acid and the newly formed ester.

Experimental Workflow: Enzymatic Resolution

G racemic_acid Racemic 2-Aryl-2-Fluoropropanoic Acid reaction Enzymatic Esterification racemic_acid->reaction alcohol Alcohol (e.g., Benzyl Alcohol) alcohol->reaction calb Immobilized CALB calb->reaction solvent Organic Solvent (e.g., MTBE) solvent->reaction workup Reaction Workup & Separation reaction->workup unreacted_acid (R)-2-Aryl-2-Fluoropropanoic Acid (Enantioenriched) workup->unreacted_acid ester_product (S)-Ester (Enantioenriched) workup->ester_product analysis Chiral HPLC Analysis unreacted_acid->analysis ester_product->analysis

Caption: Workflow for the enzymatic kinetic resolution of 2-aryl-2-fluoropropanoic acids.

Detailed Protocol: Enzymatic Resolution

Materials and Reagents:

  • Racemic 2-aryl-2-fluoropropanoic acid (e.g., 2-fluoroibuprofen)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous alcohol (e.g., benzyl alcohol, 1-butanol)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene)

  • Molecular sieves (4 Å), activated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic 2-aryl-2-fluoropropanoic acid (1.0 equiv), the alcohol (1.0-1.5 equiv), and activated 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous organic solvent (e.g., MTBE) to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Enzyme Addition: Add immobilized CALB (typically 20-50 mg per mmol of substrate). The optimal enzyme loading should be determined empirically.

  • Reaction Progress: Seal the flask and stir the mixture at a controlled temperature (e.g., 30-45 °C). Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted acid and the ester product.

  • Reaction Quench and Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can often be washed with fresh solvent, dried, and reused.

  • Workup:

    • Transfer the filtrate to a separatory funnel.

    • Extract the mixture with a saturated NaHCO₃ solution to separate the unreacted carboxylic acid (which will move to the aqueous phase as its sodium salt) from the ester product (which will remain in the organic phase).

    • Separate the layers. The organic layer contains the ester product. Wash it with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Acidify the aqueous layer to a pH of ~2 with 1 M HCl.

    • Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts from the acidification step, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the unreacted, enantioenriched carboxylic acid.

  • Purification: If necessary, both the ester and the recovered acid can be further purified by column chromatography.

Method 2: Chemical Kinetic Resolution using a Chiral Acyl-Transfer Catalyst

A powerful non-enzymatic alternative for the kinetic resolution of α-aryl-α-fluoropropanoic acids involves the use of a chiral acyl-transfer catalyst.[1][7] This method, developed by Shiina and coworkers, utilizes (+)-benzotetramisole (BTM) as a chiral catalyst, pivalic anhydride as a coupling agent, and a sterically hindered achiral alcohol.[1][7] The catalyst promotes the enantioselective formation of a mixed anhydride, which then preferentially reacts with the alcohol to form an ester of one enantiomer, leaving the other enantiomer of the carboxylic acid largely unreacted.[1]

Experimental Workflow: Chemical Resolution

G racemic_acid Racemic 2-Aryl-2-Fluoropropanoic Acid reaction Asymmetric Esterification racemic_acid->reaction piv2o Pivalic Anhydride (Piv₂O) piv2o->reaction btm (+)-Benzotetramisole (BTM) btm->reaction alcohol Achiral Alcohol [(α-Np)₂CHOH] alcohol->reaction base Base (i-Pr₂NEt) base->reaction solvent Solvent (e.g., CH₂Cl₂) solvent->reaction workup Reaction Workup & Separation reaction->workup unreacted_acid (R)-2-Aryl-2-Fluoropropanoic Acid (Enantioenriched) workup->unreacted_acid ester_product (S)-Ester (Enantioenriched) workup->ester_product analysis Chiral HPLC Analysis unreacted_acid->analysis ester_product->analysis

Caption: Workflow for the chemical kinetic resolution using a chiral acyl-transfer catalyst.

Detailed Protocol: Chemical Resolution

Materials and Reagents:

  • Racemic 2-aryl-2-fluoropropanoic acid

  • (+)-Benzotetramisole (BTM)

  • Pivalic anhydride (Piv₂O)

  • Bis(α-naphthyl)methanol [(α-Np)₂CHOH]

  • Diisopropylethylamine (i-Pr₂NEt)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Reaction Setup: To a solution of the racemic 2-aryl-2-fluoropropanoic acid (1.0 equiv) in anhydrous CH₂Cl₂ at room temperature, add pivalic anhydride (1.5 equiv) and diisopropylethylamine (0.5 equiv).[1]

  • Catalyst and Nucleophile Addition: Add (+)-benzotetramisole (0.1 equiv) and bis(α-naphthyl)methanol (0.5 equiv) to the reaction mixture.

  • Reaction Progress: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or by taking aliquots for chiral HPLC analysis to determine the extent of conversion. The reaction time can vary depending on the substrate.

  • Workup:

    • Upon reaching approximately 50% conversion, quench the reaction by adding water.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ to extract the unreacted carboxylic acid.

    • The organic layer contains the ester product. Wash it with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Acidify the NaHCO₃ washings to pH ~2 with 1 M HCl and extract with ethyl acetate.

    • Wash the combined ethyl acetate extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantioenriched unreacted acid.

  • Purification: Purify the ester and the recovered acid by column chromatography on silica gel.

Analytical Methods: Determination of Enantiomeric Excess

The success of a kinetic resolution is quantified by the enantiomeric excess (ee) of the product and the unreacted starting material. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.

Chiral HPLC Protocol
  • Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of the racemic starting material, the enantioenriched unreacted acid, and the enantioenriched ester product in the mobile phase or a compatible solvent. For the ester product, it may be necessary to hydrolyze it back to the carboxylic acid for analysis on certain columns.

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Chiral stationary phase (CSP) column. Common choices for carboxylic acids include columns based on polysaccharide derivatives like cellulose or amylose (e.g., CHIRALPAK® series like AS-H or OJ-H).[1][8]

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape for acidic analytes.[1] The exact ratio must be optimized for the specific compound.

  • Analysis:

    • Inject the racemic sample first to determine the retention times of both enantiomers.

    • Inject the enantioenriched samples.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ > Area₂)

Example HPLC Conditions
AnalyteColumnMobile PhaseFlow RateDetectionRetention Times (Example)
2-(p-tolyl)-2-fluoropropanoic acidCHIRALPAK OJ-HHexane/i-PrOH/TFA = 10/1/0.010.75 mL/minUV at 254 nmtR1 = 16.3 min, tR2 = 21.2 min[1]
2-(m-tolyl)-2-fluoropropanoic acidCHIRALPAK AS-HHexane/i-PrOH/TFA = 50/1/0.050.75 mL/minUV at 254 nmtR1 = 19.3 min, tR2 = 23.2 min[1]

Troubleshooting and Key Considerations

  • Low Conversion:

    • Enzymatic: The enzyme may be inactive. Ensure proper storage and handling. Increase enzyme loading or reaction time. Check for inhibitors in the substrate or solvent.

    • Chemical: The catalyst or reagents may be of poor quality. Ensure all reagents are anhydrous.

  • Low Enantioselectivity (ee):

    • Enzymatic: The reaction may have proceeded past 50% conversion. Optimize the reaction time. The temperature may be too high; try running the reaction at a lower temperature.[3] The choice of alcohol and solvent can also influence selectivity.

    • Chemical: The catalyst loading might be too low. The presence of water can be detrimental. Ensure strictly anhydrous conditions. The structure of the aryl group can also affect selectivity.[1]

  • Difficult Separation: If the separation of the acid and ester via extraction is problematic, column chromatography can be used directly on the crude reaction mixture.

Conclusion

Both enzymatic and chemical kinetic resolution offer viable and effective pathways to optically active 2-aryl-2-fluoropropanoic acids. The choice of method may depend on factors such as substrate scope, cost and availability of the catalyst, and desired scale of the reaction. Enzymatic methods are often favored for their mild reaction conditions and environmental compatibility, while chemical methods can offer a broader substrate scope and faster reaction times. Careful optimization of reaction parameters and accurate analysis by chiral HPLC are critical for achieving high enantiopurity in the desired products.

References

  • Engström, K., et al. (2010). Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. Organic & Biomolecular Chemistry, 8(24), 5575-5577. Available at: [Link]

  • Tengeiji, A., & Shiina, I. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7378. Available at: [Link]

  • Tengeiji, A., & Shiina, I. (2012). A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. Molecules (Basel, Switzerland), 17(6), 7356–7378. Available at: [Link]

  • Tedesco, D., et al. (2011). Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. Conference Paper. Available at: [Link]

  • Gao, W., et al. (2013). Kinetic and thermodynamic analysis of Candida antarctica lipase B-catalyzed alcoholytic resolution of (R,S)-β-butyrolactone in organic solvents. Journal of Molecular Catalysis B: Enzymatic, 97, 107-114. Available at: [Link]

  • de Miranda, A. S., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5431. Available at: [Link]

  • Pellissier, H. (2000). Kinetic Resolutions and Enantioselective Transformations of 5-(Acyloxy)pyrrolinones Using Candida antarctica Lipase B: Synthetic and Structural Aspects. The Journal of Organic Chemistry, 65(1), 131-140. Available at: [Link]

  • Ocal, N., et al. (2024). Candida Antarctica Lipase B Mediated Kinetic Resolution: a Sustainable Method for Chiral Synthesis of Antiproliferative β-Lactams. European Journal of Medicinal Chemistry, 276, 116692. Available at: [Link]

  • Takeuchi, Y., et al. (2005). Synthesis and Optical Resolution of 2-aryl-2-fluoropropionic Acids, Fluorinated Analogues of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Chemical & Pharmaceutical Bulletin, 53(5), 570-574. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Fluorination of Propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the fluorination of propionic acid and its derivatives. This resource is engineered for researchers, scientists, and drug development professionals dealing with the unique stereoelectronic and mechanistic challenges of short-chain aliphatic carboxylic acids.

Below, you will find quantitative benchmarks, diagnostic workflows, mechanistic FAQs, and self-validating protocols designed to troubleshoot and optimize your fluorination yields.

Quantitative Performance Matrix

When designing a fluorination route for propionic acid, selecting the correct methodological paradigm is critical. The table below summarizes the expected quantitative outcomes and primary challenges associated with the most common fluorination strategies.

Substrate / MethodReagents & ConditionsTypical YieldPrimary Mechanistic Challenge
Propionic Acid (Direct C-H Fluorination)Acetophenone (cat.), Selectfluor, Visible Light< 5% The carboxyl electron-withdrawing group (EWG) severely deactivates adjacent C-H bonds against Hydrogen Atom Transfer (HAT).
Aliphatic Carboxylic Acids (Decarboxylative Fluorination)Ir[dF(CF3)ppy]2(dtbbpy)PF6, Selectfluor, Blue LED70 – 90% Requires precise base pairing (Na₂HPO₄) and a specific aqueous/organic solvent matrix to maintain solubility during Single Electron Transfer (SET).
2-Chloropropionic Acid (Nucleophilic α -Fluorination)Spray-dried KF, Phase-Transfer Catalyst (PTC), Heat60 – 85% Competing E2 elimination reactions; requires strictly anhydrous "naked" fluoride to ensure SN2 dominance.

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve the root causes of low yields in your specific fluorination pathway.

TroubleshootingLogic Start Low Yield in Propionic Acid Fluorination CheckMethod Which Fluorination Method? Start->CheckMethod CH_Fluor Direct C(sp3)-H Photoredox CheckMethod->CH_Fluor Decarb Decarboxylative Fluorination CheckMethod->Decarb Alpha Nucleophilic Alpha-Fluorination CheckMethod->Alpha Sol1 Switch to Decarboxylative or Protect Acid as Ester CH_Fluor->Sol1 Yield < 5% due to EWG Sol2 Check Ir-Catalyst Loading, Ensure Base (Na2HPO4) is Present Decarb->Sol2 Incomplete Conversion Sol3 Use Phase-Transfer Catalyst, Dry KF (Spray-Dried) Alpha->Sol3 Poor Substitution Rate

Diagnostic workflow for resolving low yields in propionic acid fluorination.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I attempted a direct photoredox C(sp3)-H fluorination on propionic acid, but my yields are consistently below 5%. What is causing this, and how can I fix it? Causality & Expert Insight: The failure of direct C-H fluorination on propionic acid is fundamentally a stereoelectronic issue. In hydrogen atom transfer (HAT) processes, the electrophilic radical must abstract a hydrogen atom. The carboxyl group is strongly electron-withdrawing, which severely deactivates the adjacent α

  • and β -C-H bonds toward electrophilic abstraction. Literature confirms that while longer-chain aliphatic acids can achieve moderate yields, propionic acid yields <5% under identical visible-light photoredox conditions[1]. Solution: Do not attempt direct C-H fluorination on the free acid. Instead, either shift to a Decarboxylative Fluorination paradigm (if synthesizing fluoroethane derivatives)[2], or utilize Nucleophilic Substitution on an α -halo derivative (e.g., 2-chloropropionic acid) to retain the carboxylate framework[3].

Q2: When performing the MacMillan Decarboxylative Fluorination, my reaction stalls. What is the mechanistic bottleneck? Causality & Expert Insight: The photoredox decarboxylative fluorination relies on a delicate oxidative quenching cycle. The photocatalyst, typically Ir[dF(CF3)ppy]2(dtbbpy)PF6, is excited by visible light. If the reaction stalls, the issue is usually the failure of the initial oxidative quenching step or poor solubility of the carboxylate salt. Selectfluor must first reduce the excited *Ir(III) to Ir(IV) to initiate the cycle[2]. Furthermore, if the base (typically Na₂HPO₄) is insufficient, the propionic acid remains protonated, preventing its oxidation by Ir(IV) to the requisite carboxyl radical[2]. Solution: Ensure a 1:1 mixture of Acetonitrile and Water is used to maintain the solubility of both the Ir-catalyst and the sodium propionate salt[4]. Verify the integrity of your Selectfluor, as degraded N-F bonds will fail to quench the excited photocatalyst.

PhotoredoxCycle Ir3 Ir(III) Catalyst Ir3_star *Ir(III) Excited State Ir3->Ir3_star Visible Light (Blue LED) Ir4 Ir(IV) Species Ir3_star->Ir4 Oxidative Quenching by Selectfluor Ir4->Ir3 SET from Carboxylate Selectfluor Selectfluor F_rad F• Transfer Agent Selectfluor->F_rad Reduction Product R-F (Alkyl Fluoride) F_rad->Product Carboxylate R-COO⁻ (Propionate deriv.) Alkyl_rad R• (Alkyl Radical) + CO₂ Carboxylate->Alkyl_rad -e⁻, -CO₂ Alkyl_rad->Product + F•

Mechanistic photoredox cycle for decarboxylative fluorination using Ir-catalyst.

Q3: I am trying to synthesize 2-fluoropropionic acid via nucleophilic substitution of 2-chloropropionic acid with Potassium Fluoride (KF). Why am I getting mostly elimination byproducts? Causality & Expert Insight: Fluoride is a highly electronegative ion. In protic solvents or when hydrated, it forms a tight hydrogen-bonded hydration shell. This renders it a very poor nucleophile but allows it to retain its basicity, which heavily promotes E2 elimination over SN2 substitution. Solution: You must use "naked" fluoride. This is achieved by using strictly anhydrous, spray-dried KF in a polar aprotic solvent, combined with a phase-transfer catalyst (PTC) such as a quaternary ammonium salt[3]. The PTC solubilizes the fluoride ion without a hydration shell, dramatically accelerating the SN2 displacement of the chloride[3].

Self-Validating Experimental Protocols

Protocol A: Visible-Light Decarboxylative Fluorination

(Adapted for aliphatic carboxylic acids)[2]

Objective: Conversion of aliphatic carboxylic acids to alkyl fluorides via photoredox catalysis. Self-Validation Checkpoint: The reaction mixture must remain homogeneous throughout the process. Precipitation indicates a base/solvent mismatch, which will immediately halt the Ir(IV) Single Electron Transfer (SET) process.

  • Preparation: In a clean, oven-dried vial equipped with a magnetic stir bar, add the aliphatic carboxylic acid (1.0 equiv) and Selectfluor (1.5 equiv)[2].

  • Catalyst & Base Addition: Add the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol %) and Na₂HPO₄ (2.0 equiv)[2].

  • Solvent System: Introduce a 1:1 mixture of degassed Acetonitrile and deionized Water (to achieve a 0.1 M concentration of the substrate)[4]. Crucial Step: The biphasic-like nature of organic/inorganic salts requires this specific solvent ratio to facilitate optimal SET.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which competitively quenches the *Ir(III) excited state.

  • Irradiation: Seal the vial and irradiate with a blue LED lamp (approx. 450 nm) at room temperature for 12-24 hours[4].

  • Workup: Extract with dichloromethane, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Nucleophilic α -Fluorination of 2-Chloropropionic Acid

Objective: Synthesis of 2-fluoropropionic acid via SN2 displacement. Self-Validation Checkpoint: Monitor the reaction via ¹⁹F NMR. A distinct doublet around -180 to -190 ppm confirms successful α -fluorination. A lack of this signal combined with starting material consumption indicates failed phase transfer and dominant elimination.

  • Reagent Preparation: Rapidly weigh spray-dried Potassium Fluoride (3.0 equiv) under an inert atmosphere (e.g., a glovebox) to prevent ambient moisture absorption[3].

  • Reaction Assembly: In a three-necked round-bottom flask, combine 2-chloropropionic acid (1.0 equiv), the spray-dried KF, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equiv)[3].

  • Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., anhydrous Sulfolane or DMF)[3].

  • Heating: Heat the vigorously stirred mixture to 120-140 °C under a reflux condenser for 8-12 hours[3].

  • Isolation: Cool the mixture, dilute with water, acidify if necessary, and extract with diethyl ether. Distill the crude product under reduced pressure to isolate pure 2-fluoropropionic acid.

References

  • Visible Light-Promoted Metal-Free sp3-C–H Fluorination Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis (Summary & Optimization) Source: Organic-Chemistry.org URL:[Link]

Sources

Technical Support Center: Troubleshooting the Gomberg-Bachmann Reaction in Arylpropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the synthesis of 2-arylpropionic acids (the "profen" class of NSAIDs, such as Flurbiprofen).

A critical bottleneck in this synthetic pathway is the construction of the biaryl core via the Gomberg-Bachmann reaction . Historically, this transformation—which couples an aryldiazonium salt with an unactivated arene (like benzene)—is plagued by notoriously low yields (often <40%) due to the high reactivity and instability of diazonium intermediates[1].

This guide is designed to move beyond basic protocols. We will dissect the causality behind reaction failures, provide self-validating experimental workflows, and introduce modern single-electron transfer (SET) methodologies to rescue your yields.

I. Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first understand the radical cascade. The Gomberg-Bachmann arylation relies on the reduction of a diazonium salt to an aryl radical, which subsequently attacks the solvent arene. Yields collapse when the diazonium salt undergoes competing ionic reactions or when the aryl radical undergoes homocoupling.

GombergMechanism Aniline Aniline Precursor (e.g., Fluoroaniline) Diazonium Diazonium Salt [Ar-N2]+ Aniline->Diazonium NaNO2 / H+ ArylRadical Aryl Radical [Ar•] Diazonium->ArylRadical SET (Reduction) -N2 Phenol Phenol Byproduct (Hydrolysis) Diazonium->Phenol + H2O Azo Azo Dyes / Tars (Coupling) Diazonium->Azo + Aniline Adduct Cyclohexadienyl Radical ArylRadical->Adduct + Benzene Homocoupled Homocoupled Biaryl [Ar-Ar] ArylRadical->Homocoupled + [Ar•] Product Biaryl Core (Profen Precursor) Adduct->Product Oxidation -H+

Fig 1: Gomberg-Bachmann radical pathway and competing side reactions.

II. Quantitative Yield Analysis by Methodology

The table below summarizes how shifting from classical aqueous conditions to modern catalytic systems impacts the distribution of your target biaryl versus unwanted side products.

Synthetic MethodologyReagents / CatalystOperating TempPrimary ByproductTypical Yield
Classical Aqueous NaNO2, HCl, H2O, Benzene0°C to 10°CPhenols, Azo Tars20% - 40%
Non-Aqueous (In situ) Isobutyl nitrite, CuCl2, Benzene25°C to 60°CHomocoupled dimers60% - 75%
Photoredox (SET) [Ru(bpy)3]2+, Visible Light20°CMinimal80% - 95%
III. Deep-Dive Troubleshooting FAQs
Q1: Why am I isolating massive amounts of phenolic byproducts instead of my target biaryl?

The Causality: In classical Gomberg-Bachmann protocols, aqueous sodium nitrite is used for diazotization. Water is a strong nucleophile. Because the diazonium cation is highly electrophilic, water attacks the intermediate before single-electron transfer (SET) can occur, resulting in irreversible hydrolysis to a phenol. The Solution: Eliminate water entirely. Transition to a non-aqueous in situ diazotization using an alkyl nitrite (such as isobutyl nitrite or pentyl nitrite)[2]. By conducting the diazotization directly in the trapping solvent (benzene), the transient diazonium salt is immediately converted to the aryl radical, outcompeting ionic side reactions.

Q2: My reaction mixture turns into an intractable black tar. How do I suppress azo coupling and polymerization?

The Causality: "Tarring" is the macroscopic symptom of uncontrolled diazo coupling. If the pH is not strictly controlled, unreacted aniline acts as a nucleophile, attacking the diazonium salt to form triazenes or azo compounds. Furthermore, high localized concentrations of diazonium salts can decompose into diazo anhydrides, which explode into uncontrolled radical cascades. The Solution: Implement a continuous-flow or slow-addition protocol. Add a solution of the aniline precursor simultaneously with the acid to a large excess of the nitrite and benzene[1]. This maintains a near-zero steady-state concentration of the diazonium intermediate, preventing it from reacting with itself or unreacted starting material.

Q3: I am getting a lot of homocoupled product (e.g., symmetrical biphenyls). How do I favor cross-coupling with benzene?

The Causality: Aryl radicals are highly reactive. If the rate of radical generation exceeds the rate of radical trapping by benzene, the aryl radicals will dimerize (homocoupling). The Solution: You must accelerate the trapping step or throttle the radical generation.

  • Dilution: Run the reaction in a vast excess of benzene (acting as both solvent and reactant).

  • Catalysis: Introduce a single-electron transfer (SET) catalyst. Using Copper(II) chloride (CuCl2) facilitates a controlled, continuous redox cycle that meters out aryl radicals slowly[2]. Alternatively, modern photoredox catalysis using Ru-complexes or Eosin Y under visible light allows for precise, room-temperature generation of aryl radicals, drastically reducing homocoupling[3][4].

IV. Self-Validating Experimental Protocol

Below is an optimized, non-aqueous procedure for synthesizing the flurbiprofen biaryl core (diethyl (2-fluoro-[1,1'-biphenyl]-4-yl)methylmalonate) using in situ diazotization[2]. This protocol is designed to be self-validating: visual and thermal cues will confirm successful radical generation.

Step-by-Step Methodology:

  • Preparation of the Organic Phase: In a flame-dried, nitrogen-purged 500 mL round-bottom flask, dissolve 50 mmol of the aniline precursor (e.g., diethyl (4-amino-3-fluorophenyl)methylmalonate) in 150 mL of anhydrous benzene.

  • Catalyst Addition: Add 0.5 equivalents (25 mmol) of anhydrous CuCl2. Validation Check: The mixture should appear as a heterogeneous slurry.

  • In Situ Diazotization & Coupling: Heat the mixture to 60°C. Using a syringe pump, add 1.5 equivalents (75 mmol) of isobutyl nitrite dropwise over 2 hours.

    • Self-Validation Check: You must observe immediate, steady effervescence (N2 gas evolution) upon each drop. If gas evolution stops, radical generation has stalled; check the temperature and mixing.

  • Quenching & Workup: Once addition is complete, stir for an additional 1 hour until gas evolution ceases. Cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl to remove copper salts.

  • Purification: Dry the organic layer over Na2SO4, concentrate under vacuum, and purify via short-path distillation to isolate the pure biphenyl ester[2].

V. Diagnostic Decision Tree

Use this workflow to quickly diagnose and correct suboptimal yields in your next run.

TroubleshootingWorkflow Start Analyze Crude Mixture (Yield < 40%) CheckByproduct Identify Primary Byproduct via LC-MS / NMR Start->CheckByproduct Phenols High Phenol Content CheckByproduct->Phenols Tars Black Tars / Azo Dyes CheckByproduct->Tars Dimers Symmetrical Dimers CheckByproduct->Dimers FixPhenol Action: Switch to non-aqueous alkyl nitrites (e.g., Isobutyl nitrite) Phenols->FixPhenol FixTar Action: Use slow simultaneous addition to control stoichiometry Tars->FixTar FixDimer Action: Dilute in Benzene & add SET catalyst (CuCl2 or Photoredox) Dimers->FixDimer

Fig 2: Diagnostic workflow for resolving low yields in Gomberg-Bachmann arylations.

VI. References
  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters Source: European Patent Office (EP0032620B2) URL:

  • Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen) Source: QuickCompany (Indian Patent Application) URL:

  • Contemporary Methods for Generation of Aryl Radicals Source: National Institutes of Health (PMC) URL:

  • Photocatalytic Arylation of Alkenes, Alkynes and Enones with Diazonium Salts Source: ScienceOpen URL:

Sources

Reducing epimerization of 2-arylpropanoic acids during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Profen Synthesis. As Senior Application Scientists, we frequently partner with drug development professionals who are struggling with the loss of enantiomeric excess (ee) during the synthesis and derivatization of 2-arylpropanoic acids (commonly known as "profens," such as ibuprofen, naproxen, and flurbiprofen).

This support guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic root causes of epimerization, provide quantitative data for reagent selection, and outline self-validating protocols to ensure absolute stereochemical integrity in your workflows.

Module 1: Mechanistic Root Cause Analysis

The Issue: You start with enantiopure (S)-ibuprofen, but after an amidation or esterification step, your chiral HPLC shows a 15-30% loss in ee.

The Causality: The root cause of epimerization in 2-arylpropanoic acids is the enhanced acidity of the α -proton. When the carboxylic acid is activated (e.g., converted to an acyl chloride, mixed anhydride, or active ester), the electron-withdrawing nature of the activating group, combined with the adjacent aryl ring, significantly lowers the pKa of the α -proton. In the presence of a base, this proton is easily abstracted, leading to an achiral enolate or ketene intermediate. Subsequent nucleophilic attack on this achiral intermediate yields a racemic mixture.

EpimerizationPathway A (S)-2-Arylpropanoic Acid B Activated Intermediate (e.g., Acyl Chloride) A->B Activation (Coupling Reagent) C Achiral Ketene / Enolate (Loss of Stereocenter) B->C Base / Heat (-H+) E Desired (S)-Product B->E Fast Nucleophilic Attack D Racemic Product (R/S Mixture) C->D Nucleophilic Attack (Non-selective)

Fig 1. Mechanistic pathway of base-induced epimerization during profen activation.

Module 2: Troubleshooting Guide – Reagent Selection

The choice of coupling reagent and base is the most critical variable in preventing epimerization. Strong, unhindered bases (like Triethylamine, TEA) and highly reactive, unhindered activating agents (like Thionyl Chloride) heavily promote ketene formation.

To prevent this, you must tune the basicity of your system and the steric bulk of your activated intermediate.

Quantitative Impact of Coupling Conditions on (S)-Ibuprofen Epimerization

Activation MethodBaseTemperatureTypical % ee LossMechanistic Rationale
Thionyl Chloride TEA25°C> 30%Rapid ketene formation via the highly acidic α -proton of the acyl chloride.
HATU DIPEA25°C10 - 20%Fast activation, but the strong basicity of DIPEA drives enolization before amine attack.
EDC / HOBt NMM0°C to 25°C2 - 5%The HOBt active ester is less prone to enolization; NMM is a weaker base.
T3P (Propylphosphonic anhydride)NMM0°C< 1%Mild activation; the bulky intermediate sterically hinders base access to the α -proton.
Isobutyl Chloroformate NMM-20°C< 1%Cryogenic conditions suppress the thermal activation energy required for enolization.

Module 3: Validated Standard Operating Procedures (SOP)

To guarantee stereochemical retention, you must implement a self-validating workflow. The following protocol utilizes T3P, which is highly recommended for profen coupling due to its bulky nature and mild reaction profile.

Protocol: Synthesis of (S)-Ibuprofen Amides via T3P Activation

  • Objective: Couple (S)-ibuprofen with a primary amine while maintaining >99% ee.

  • Materials: (S)-Ibuprofen, T3P (50% w/w in EtOAc), N-Methylmorpholine (NMM), Primary Amine, Anhydrous EtOAc.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 eq of (S)-ibuprofen in anhydrous EtOAc (0.2 M) under an inert argon atmosphere.

    • Causality Check: Trace moisture leads to competitive hydrolysis of the activated intermediate, requiring excess base to drive the reaction, which in turn drives epimerization.

  • Thermal Control: Cool the reactor to 0°C using an ice/water bath.

    • Causality Check: Lowering thermal energy exponentially decreases the rate of the side-reaction ( α -deprotonation) relative to the main coupling reaction.

  • Nucleophile Addition: Add 1.1 eq of the primary amine to the chilled solution.

  • Base Addition: Add 3.0 eq of N-Methylmorpholine (NMM) dropwise.

    • Causality Check: NMM (pKa ~7.4) is basic enough to drive the coupling but too weak to efficiently abstract the α -proton of the activated profen. Strictly avoid DIPEA or TEA.

  • Activation: Add 1.2 eq of T3P (50% w/w in EtOAc) dropwise over 15 minutes.

    • Causality Check: Adding the activator last ensures that the activated intermediate is immediately intercepted by the nucleophile, minimizing its residence time in the presence of base.

  • In-Process Control (IPC) & Self-Validation: After 2 hours, quench a 50 µL aliquot in 1 mL of 1N HCl/Acetonitrile. Analyze via Chiral HPLC (e.g., Chiralcel OJ-H column).

    • Validation Gate: Proceed to aqueous workup only if ee is >99%. If ee degradation is observed, halt the reaction and verify the anhydrous state of your solvent and the exact pKa of the amine used.

Workflow Step1 1. Substrate Cooling (0°C) Step2 2. Add Nucleophile (Amine/Alcohol) Step1->Step2 Step3 3. Add Weak Base (NMM/Collidine) Step2->Step3 Step4 4. Add Activator (e.g., T3P) Step3->Step4 Step5 5. Chiral HPLC Validation Gate Step4->Step5

Fig 2. Optimized low-temperature coupling workflow to minimize epimerization.

Module 4: Advanced Troubleshooting & FAQs

Q: Why does my (S)-naproxen racemize much faster than (S)-ibuprofen under identical conditions? A: The extended π -conjugation of the naphthyl ring in naproxen provides greater resonance stabilization to the enolate intermediate compared to the isobutylphenyl ring of ibuprofen. This stabilization significantly lowers the activation energy required for α -proton abstraction, making naproxen inherently more susceptible to base-catalyzed epimerization.

Q: How can I recover enantiopurity if my batch has already racemized? A: You can employ Dynamic Kinetic Resolution (DKR). Recent methodologies utilize chiral catalysts, such as 4-pyrrolidinopyridine (PPY) N-oxides or benzotetramisole (BTM), alongside pivalic anhydride. These systems selectively esterify the (S)-enantiomer while continuously racemizing the unreacted (R)-enantiomer in situ, effectively converting a racemic mixture into an enantiopure product[1].

Q: Are there biological implications if a trace (R)-enantiomer remains in the final API? A: Yes. While the (R)-enantiomer is generally inactive against cyclooxygenase (COX), it is not merely a passive impurity. In vivo, it undergoes a unidirectional chiral inversion to the active (S)-enantiomer. This process is catalyzed by 2-arylpropionyl-CoA epimerase[2], proceeding mechanistically via a thioester carbanion intermediate[3]. Despite this in vivo conversion, regulatory agencies mandate strict control of enantiomeric purity to ensure predictable pharmacokinetics and avoid off-target lipid metabolism disruptions.

Q: Can I permanently block epimerization through structural modification? A: Yes, if your drug development program allows for analog generation. Substituting the α -hydrogen with a fluorine atom (e.g., 2-fluoroibuprofen) completely prohibits epimerization by removing the acidic proton, while often retaining the desired biological activity[4].

Q: Is it possible to synthesize profens asymmetrically from scratch to avoid resolving racemates? A: Yes. Advanced catalytic asymmetric synthesis methods, such as the asymmetric hydrovinylation of vinyl arenes followed by oxidative degradation, can yield 2-arylpropanoic acids with >97% ee directly from chemical feedstocks[5].

References

  • Dynamic Kinetic Resolution of Carboxylic Esters Catalyzed by Chiral PPY N-Oxides: Synthesis of Nonsteroidal Anti-Inflammatory Drugs and Mechanistic Insights. ACS Publications.1

  • Molecular Cloning and Expression of a 2-Arylpropionyl-Coenzyme A Epimerase: A Key Enzyme in the Inversion Metabolism of Ibuprofen. DOI.2

  • Metabolic stereoisomeric inversion of 2-arylpropionic acids. On the mechanism of ibuprofen epimerization in rats. PubMed.3

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Non-Enzymatic Kinetic Resolution System. PMC.4

  • Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. PMC.5

Sources

Improving the efficiency of late-stage fluorination reactions

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, Mechanistic Insights, and Validated Protocols for Complex Molecule Functionalization

Welcome to the LSF Technical Support Center. As drug discovery increasingly relies on late-stage functionalization to improve metabolic stability, lipophilicity, and binding affinity, the demand for highly selective fluorination methodologies has surged1[1]. However, introducing fluorine into highly functionalized architectures often leads to poor regioselectivity, over-fluorination, or functional group degradation.

This guide is designed by application scientists to help you troubleshoot failing reactions, understand the causality behind reagent selection, and implement self-validating experimental protocols.

Part 1: Strategic Workflow for LSF

Before troubleshooting a failed reaction, ensure you have selected the correct mechanistic pathway for your substrate. The decision tree below outlines the logic for matching substrate electronics with the appropriate fluorination strategy.

LSF_Workflow Start Target Molecule for LSF Q1 Arene or Aliphatic C-H? Start->Q1 Arene Arene Functionalization Q1->Arene sp2 C-H / C-X Aliphatic Aliphatic C-H Functionalization Q1->Aliphatic sp3 C-H Q2 Electron-Rich or Deficient? Arene->Q2 Radical HAT / Photoredox Fluorination (Selectfluor + Photocatalyst) Aliphatic->Radical Site-selective HAT ER Electron-Rich Arene (e.g., Phenols, Anilines) Q2->ER ED Electron-Deficient Arene (e.g., Pyridines, Nitroarenes) Q2->ED Electrophilic Electrophilic Fluorination (Selectfluor, NFSI, Pd-cat) ER->Electrophilic Direct C-H or C-M Nucleophilic Nucleophilic Fluorination (Cu-cat, Aryl Sulfonium/Photoredox) ED->Nucleophilic Pre-functionalized (Boronic ester, Stannane)

Decision tree for selecting late-stage fluorination strategies based on substrate properties.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my electrophilic fluorination with Selectfluor yielding complex mixtures or failing entirely on electron-deficient arenes?

The Causality: Selectfluor operates via an electrophilic aromatic substitution (EAS) mechanism or a single-electron transfer (SET) pathway2[2]. EAS requires an electron-rich arene to attack the highly polarized N-F bond. On electron-deficient substrates (e.g., pyridines, nitroarenes), the activation energy for electrophilic attack is insurmountable. Forcing the reaction with heat simply leads to off-target oxidation of sensitive functional groups (like amines or thioethers) rather than C-F bond formation. The Solution: Pivot to a nucleophilic approach. Pre-functionalize your arene to an arylboronic acid or arylstannane, and utilize a copper-mediated fluorination with a nucleophilic fluoride source (e.g., KF or AgF)3[3].

Q2: I am observing poor regioselectivity in my direct photoredox C-H fluorination. How can I achieve site-selective functionalization?

The Causality: Direct C-H abstraction via hydrogen atom transfer (HAT) is governed by bond dissociation energies (BDEs) and steric/polar effects. In complex molecules, multiple C-H bonds often have similar BDEs, resulting in statistical mixtures. The Solution: Utilize the thianthrenation method to form aryl sulfonium salts4[4]. These salts act as highly site-selective linchpins. Because the sulfonium leaving group has a low redox potential, it perfectly meshes with an Iridium/Copper dual catalytic cycle, enabling pinpoint late-stage fluorination without the need for directing groups.

Photoredox_Catalytic_Cycle Ir_Ground Ir(III) Photocatalyst Ground State Ir_Excited *Ir(III) Excited State (Strong Reductant) Ir_Ground->Ir_Excited Blue LED (hv) Ir_Oxidized Ir(IV) Oxidized State Ir_Excited->Ir_Oxidized SET to Sulfonium Ir_Oxidized->Ir_Ground SET from Cu(I) Sulfonium Aryl Sulfonium Salt (Substrate) Aryl_Radical Aryl Radical Intermediate Sulfonium->Aryl_Radical Accepts e- from *Ir(III) (Loss of Thianthrene) Cu_III Ar-Cu(III)-F Intermediate Aryl_Radical->Cu_III Radical Capture by Cu(II) Cu_I Cu(I) Catalyst Cu_II Cu(II)-F Complex Cu_I->Cu_II F- Coordination & Oxidation Cu_II->Cu_III Reacts with Aryl Radical Cu_III->Cu_I Catalyst Regeneration Product Fluorinated Arene (Product) Cu_III->Product Reductive Elimination

Dual photoredox and copper catalytic cycle for late-stage fluorination.

Q3: My copper-mediated radiofluorination (18F) of aryl boronic esters suffers from low radiochemical yields (RCY). How do I optimize this?

The Causality: The 18F isotope has a half-life of just 109.8 minutes, demanding exceptionally rapid kinetics. Copper-mediated oxidative radiofluorination is notoriously sensitive to basicity and phase-transfer catalysts. If you are using Kryptofix 2.22 (K222) and excess K2CO3, the basic secondary amines and excess carbonate can irreversibly bind to the Cu(II) catalyst, poisoning the critical transmetalation and reductive elimination steps 5[5]. The Solution: Switch your precursor from an aryl boronic ester to an arylstannane. Arylstannanes undergo transmetalation to copper significantly faster 6[6]. Replace K222 with 18-crown-6, which provides phase-transfer capabilities for [18F]KF without introducing competitive basic ligands.

Part 3: Quantitative Reagent Data

To aid in experimental design, the following table summarizes the reactivity profiles of common LSF reagents.

Table 1: Quantitative Comparison of Late-Stage Fluorination Reagents

Reagent / SystemTypeRel. ReactivityFunctional Group TolerancePrimary Application
Selectfluor Electrophilic (F⁺)HighLow (Oxidizes amines/thioethers)Electron-rich arenes, enolates
NFSI Electrophilic (F⁺)ModerateModeratePd-catalyzed C-H fluorination
DAST / XtalFluor DeoxyfluorinationHighLow (Requires strict anhydrous conditions)Aliphatic alcohols to alkyl fluorides
[18F]KF + Cu(OTf)₂ Nucleophilic (F⁻)Very HighHigh (Tolerates esters, basic amines)Radiofluorination of arylstannanes
CsF + Ir/Cu Photoredox Nucleophilic (F⁻)HighVery High (Tolerates complex architectures)Site-selective arene fluorination

Part 4: Standardized Experimental Protocols (Self-Validating)

Protocol A: Site-Selective Photoredox C-H Fluorination via Aryl Sulfonium Salts

Objective: Mild, transition-metal-catalyzed nucleophilic fluorination of complex arenes.

  • Pre-functionalization Setup: In a glovebox, dissolve the aryl sulfonium salt precursor (0.2 mmol) in anhydrous acetone (2.0 mL).

  • Catalyst Addition: Add Ir(ppy)₃ (1.0 mol%) and Cu(MeCN)₄BF₄ (1.8 equiv).

    • Self-Validation Checkpoint 1: The solution should exhibit a distinct yellow/orange hue from the Ir photocatalyst. If the solution turns green or brown immediately, the Cu(I) has prematurely oxidized due to oxygen ingress. Discard and re-purge solvents.

  • Fluoride Addition: Add anhydrous CsF (1.4 equiv). Seal the vial and remove it from the glovebox.

  • Photocatalysis: Irradiate the stirring mixture with a blue LED (450 nm) at 30 °C for 20 hours.

    • Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The successful generation of the aryl radical is confirmed by the stoichiometric mass loss of the thianthrene leaving group (m/z 216). If thianthrene is absent, the single-electron transfer (SET) has failed.

  • Workup: Filter the crude mixture through a short pad of silica, eluting with EtOAc, and concentrate for standard column chromatography.

Protocol B: Copper-Mediated Nucleophilic Radiofluorination of Arylstannanes

Objective: Rapid 18F incorporation for Positron Emission Tomography (PET) radiotracers.

  • Azeotropic Drying: Trap cyclotron-produced [18F]fluoride on a QMA cartridge. Elute into a V-vial using a solution of 18-crown-6 (10 mg) and K₂CO₃ (1 mg) in MeCN/H₂O. Azeotropically dry the complex at 110 °C under a stream of helium.

    • Self-Validation Checkpoint 1: Visually inspect the vial. The residue must be a completely dry, white film. Any residual moisture will hydrate the [18F]F⁻, rendering it non-nucleophilic and killing the reaction.

  • Reaction Setup: Add a solution of the arylstannane precursor (10 µmol) and Cu(OTf)₂ (20 µmol) in anhydrous DMA (0.4 mL) to the dried [18F]KF/18-crown-6 complex.

  • Fluorination: Heat the sealed vial at 110 °C for 10–15 minutes.

    • Self-Validation Checkpoint 2: Perform a rapid radio-TLC (Thin Layer Chromatography). You should observe a distinct radioactive spot migrating away from the baseline (unreacted [18F]fluoride). If >90% of the activity remains at the baseline, transmetalation has failed.

  • Quench & Purify: Quench with HPLC mobile phase and inject directly onto a semi-preparative HPLC for isolation.

References

  • 2 - acs.org 2.4 - researchgate.net 3.6 - acs.org 4.1 - acs.org 5.3 - organic-chemistry.org 6.5 - nih.gov

Sources

Technical Support Center: Minimizing Solvent Effects in the Analysis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by solvent effects in various analytical techniques. The high electronegativity and unique electronic properties of fluorine can lead to significant analyte-solvent interactions, impacting data quality and interpretation. This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize these effects and achieve robust, reproducible results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Inconsistent ¹⁹F NMR Chemical Shifts

Question: My ¹⁹F NMR chemical shifts for the same fluorinated compound are varying between experiments. What could be causing this, and how can I ensure consistency?

Answer:

Inconsistent ¹⁹F NMR chemical shifts are a common problem stemming from the high sensitivity of the fluorine nucleus to its electronic environment, which is easily influenced by the solvent.[1][2] Solvent effects can cause chemical shift changes of several parts per million (ppm), leading to difficulties in structural elucidation and batch-to-batch comparisons.[1]

Troubleshooting Workflow:

Caption: Troubleshooting signal suppression in LC-MS.

Detailed Steps & Explanations:

  • Confirm Instrument Performance: First, ensure the instrument is performing optimally.

    • Action: Inject a standard solution of your fluorinated analyte in a clean solvent (e.g., acetonitrile/water). If the signal is still low, optimize the mass spectrometer's source parameters (e.g., gas flows, temperatures) and check for any source contamination. [3]

  • Post-Column Infusion Experiment: This is a definitive way to identify chromatographic regions where ion suppression occurs.

    • Experimental Protocol:

      • Infuse a standard solution of the analyte directly into the MS source at a constant flow rate.

      • Inject a blank matrix sample onto the LC system.

      • Monitor the analyte's signal. A dip in the signal indicates the retention time of interfering matrix components. [4]

  • Chromatographic Optimization: If suppression is due to co-eluting species, improving the chromatographic separation is the first line of defense.

    • Action:

      • Modify the gradient profile to better resolve the analyte from the interfering peaks.

      • Consider an alternative stationary phase. Fluorinated phases (e.g., pentafluorophenyl - PFP) can offer different selectivity compared to standard C18 columns and can be beneficial for separating fluorinated compounds. [5][6][7]

  • Sample Preparation Enhancement: If chromatographic changes are insufficient, you need to remove the interfering components before analysis.

    • Action: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample and remove matrix components. [4]

Issue 3: Poor Peak Shape in HPLC

Question: My fluorinated compound is exhibiting significant peak tailing on a C18 column. What are the likely causes and how can I improve the peak shape?

Answer:

Peak tailing can compromise resolution and the accuracy of integration. [8][9]For fluorinated compounds, especially those containing basic functional groups (like piperidines), peak tailing is often due to secondary interactions with the stationary phase. [6]

Troubleshooting Steps:

  • Mobile Phase pH: The ionization state of your analyte and the stationary phase surface are critical.

    • Explanation: Many fluorinated pharmaceuticals contain basic nitrogen moieties. At mid-range pH, these can interact with residual silanol groups on the silica-based C18 packing material, leading to tailing.

    • Action: Adjust the mobile phase pH to ensure the analyte is consistently in one ionic form. For basic compounds, a low pH (e.g., 2.5-4) will protonate the analyte, minimizing interactions with silanols. [3][6]

  • Solvent Mismatch: The solvent used to dissolve the sample can cause peak distortion if it is significantly stronger than the mobile phase. [9]

    • Action: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.

  • Column Choice: A standard C18 column may not be optimal.

    • Action: Consider columns with alternative selectivity. A pentafluorophenyl (PFP) stationary phase can provide unique interactions (dipole-dipole, π-π) that can improve peak shape for fluorinated and aromatic compounds. [6][7]

  • Mobile Phase Additives: Some additives can cause signal suppression in LC-MS.

    • Caution: Trifluoroacetic acid (TFA) is a common additive for improving peak shape in HPLC-UV, but it is a known signal suppressor in ESI-MS. [10][11][12][13]

    • Recommendation: If using LC-MS, opt for formic acid as an alternative to TFA. [10]

Frequently Asked Questions (FAQs)

Q1: Why are solvents so critical in the analysis of fluorinated compounds?

A1: The fluorine atom's high electronegativity and the polarity of the C-F bond make fluorinated molecules highly sensitive to their environment. Solvents can interact with fluorinated analytes through dipole-dipole interactions, hydrogen bonding, and van der Waals forces. [1]These interactions can alter the electronic environment of the fluorine nucleus, leading to significant changes in NMR chemical shifts, and can influence the conformation of the molecule, which in turn affects chromatographic retention and spectroscopic properties. [14][15][16][17]

Q2: Can I use protic solvents like methanol or water for analyzing fluorinated compounds?

A2: Yes, but with caution. Protic solvents can strongly interact with fluorinated compounds, especially through hydrogen bonding. [18][19]This can be advantageous in some cases, for example, to enhance the nucleophilicity of fluoride ions in certain reactions. [20][21]However, in NMR, these interactions can lead to significant solvent-induced shifts. [22]In LC-MS, the choice of protic versus aprotic solvents in the mobile phase will significantly impact chromatographic selectivity.

Q3: Are there specific HPLC columns recommended for fluorinated compounds?

A3: While traditional C18 columns can be used, columns with fluorinated stationary phases, such as pentafluorophenyl (PFP) or other fluorous phases, often provide superior performance. [5][23]These columns offer alternative selectivity mechanisms beyond simple hydrophobicity, including dipole-dipole, π-π, and shape selectivity, which can be highly effective for resolving complex mixtures of fluorinated analytes. [5][7]

Q4: How does solvent polarity affect the conformation of fluorinated molecules?

A4: Solvent polarity can have a profound impact on the conformational equilibrium of flexible fluorinated molecules. [14][15][16]For example, in fluorinated piperidines, increasing solvent polarity has been shown to favor an axial orientation of the fluorine atom due to stabilization of the molecular dipole. [14][17]This conformational change can significantly alter the molecule's biological activity and its analytical behavior.

Q5: What are the best practices for preparing samples of fluorinated compounds for mass spectrometry?

A5: Proper sample preparation is key to avoiding issues like signal suppression.

  • Purity: Ensure the sample is as clean as possible to minimize matrix effects. [12][13]

  • Volatile Buffers: Use volatile buffers like ammonium formate or ammonium acetate instead of non-volatile salts (e.g., phosphates), which can contaminate the MS source. [10][12]

  • Avoid TFA: As mentioned, avoid trifluoroacetic acid (TFA) if possible, as it is a known ion suppressor. [10][11][13]

  • Dilution: If matrix effects are severe, diluting the sample can sometimes mitigate the issue, although this may compromise sensitivity.

Data Summary Tables

Table 1: Common ¹⁹F NMR Internal Reference Standards

CompoundChemical Shift (ppm vs. CFCl₃)Common SolventsNotes
Trichlorofluoromethane (CFCl₃)0.00OrganicPrimary reference, but use is restricted.
Trifluoroacetic Acid (TFA)-76.55Aqueous, OrganicWater-soluble, but acidic nature can affect analyte. [24][25]
Hexafluorobenzene (C₆F₆)-164.9OrganicGood for non-polar systems. [24][25]
3,5-BTFMBA-61.3 (in DMSO-d₆)Common organic solventsCertified reference material for qNMR. [26][27]

Table 2: Solvent Properties and Their Potential Impact on Analysis

SolventPolarity IndexHydrogen Bond Donor/AcceptorPotential Effects
Acetonitrile5.8AcceptorCommon LC-MS solvent, less prone to strong H-bonding than protic solvents.
Methanol5.1Donor & AcceptorStrong H-bonding can cause large ¹⁹F NMR shifts and alter LC selectivity. [22]
Water10.2Donor & AcceptorHighly polar, strong H-bonding. Can significantly impact conformation. [15]
Chloroform-d (CDCl₃)4.1Weak DonorCommon NMR solvent, less polar than protic solvents.
DMSO-d₆7.2AcceptorHighly polar aprotic solvent, can induce significant conformational changes. [14]

References

  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. Benchchem.
  • ¹⁹F NMR Reference Standards. Unknown Source.
  • Certified Reference M
  • Unusually Large Effects of Charge-assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of ¹⁹F NMR Shifts versus Thermochemistry. PMC.
  • ¹⁹F NMR Reference Standards Guide. Scribd.
  • Certified Reference Materials for ¹⁹F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Sigma-Aldrich.
  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy. Analytical Chemistry.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Reducing signal suppression in LC-MS/MS analysis of 2-(4-fluorophenyl)-N-methylethanamine. Benchchem.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC.
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
  • Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry.
  • How to Avoid Problems in LC–MS.
  • Troubleshooting poor resolution in HPLC analysis of fluorin
  • Fluorine NMR. Unknown Source.
  • Nucleofugality and Nucleophilicity of Fluoride in Protic Solvents.
  • ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.
  • A New Class of S N 2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Facile SN2 Reaction in Protic Solvent: Quantum Chemical Analysis. The Journal of Physical Chemistry A.
  • A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.
  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek.
  • A comparative study on the effect of solvent on nucleophilic fluorination with [¹⁸F]fluoride: protic solvents as co-solvents in SN₂ and SNAr reactions. Semantic Scholar.
  • Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry. Benchchem.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC.
  • Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using vol
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Sample Prepar
  • The Impact of Matrix Effects on Mass Spectrometry Results.
  • Crystallization solvent-induced fluorescence tuning by subtle conformational change in a conformationally flexible fluorophore. CrystEngComm.
  • Abnormal Peak Shapes. Shimadzu.
  • Sample Preparation Guidelines. University of Missouri.
  • Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks.
  • 4-1 Distorted peak shapes. GL Sciences.
  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Computational Analysis of Solvent Effects in NMR Spectroscopy.
  • Review Article on Matrix Effect in Bioanalytical Method Development.
  • Common Causes Of Peak Tailing in Chrom
  • Solvent Effects in the Nuclear Magnetic Resonance Spectra of Fluoro-organics. The Journal of Physical Chemistry.
  • Solvent Suppression in Pure Shift NMR. PMC.
  • Computational Analysis of Solvent Effects in NMR Spectroscopy.

Sources

Biocatalysis Support Center: Scale-Up of Fluorinated Organic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub for the biocatalytic production of fluorinated organic acids. This guide is designed for researchers, application scientists, and process engineers scaling up biofluorination workflows. Here, we address critical bottlenecks such as enzyme undersaturation, cofactor depletion, and substrate toxicity, providing you with self-validating protocols and mechanistic insights to ensure scalable success.

Module 1: Core Workflow & Mechanistic Logic

Before diagnosing specific scale-up failures, it is essential to map the logical flow of biocatalytic fluorination. The diagram below illustrates the critical path from substrate preparation to downstream processing, highlighting where high substrate toxicity typically induces system failure.

Workflow Substrate Substrate Preparation (SAM, F-, C-H precursors) Bioreactor Scale-Up Bioreactor (Fed-batch, pH stat) Substrate->Bioreactor Biocatalyst Enzyme Engineering (Fluorinase / Non-heme Fe) Biocatalyst->Bioreactor Inhibition Dead-End Complex (F-·E·5'-FDA) Bioreactor->Inhibition High [F-] Toxicity Product Fluorinated Organic Acid Extraction & Purification Bioreactor->Product Downstream Processing Inhibition->Biocatalyst Mutagenesis rescue

Biocatalytic scale-up workflow for fluorinated organic acids.

Module 2: Enzyme Selection and Engineering (FAQ)

Q: Should I use a nucleophilic fluorinase (e.g., FlA) or an engineered non-heme iron enzyme for my target fluorinated organic acid? A: The choice depends on your starting material and desired chemical mechanism. Natural fluorinases, such as FlA from Streptomyces cattleya or NobA from Nocardia brasiliensis, utilize a closed-shell SN2 mechanism[1]. They convert S-adenosyl-L-methionine (SAM) and inorganic fluoride (F⁻) into 5'-fluoro-5'-deoxyadenosine (5'-FDA), which is subsequently metabolized into simple fluorinated organic acids like fluoroacetate or 4-fluorothreonine[2]. These are ideal for de novo biosynthesis. Conversely, if you are performing late-stage C(sp3)–H fluorination on an existing complex organic acid scaffold, engineered α-ketoglutarate-dependent non-heme iron enzymes (e.g., ACCO variants) operating via a radical mechanism provide superior enantiocontrol and are highly scalable for gram-level production[1].

Q: Why does the reaction rate of wild-type fluorinase plummet when I scale up the fluoride concentration to drive the equilibrium? A: This is a classic case of dead-end inhibition. Kinetic modeling reveals that >80% of wild-type fluorinase molecules become inactive under standard high [F⁻] conditions[3]. Excess fluoride binds to the enzyme-product complex (E·5'-FDA) to form an unproductive F⁻·E·5'-FDA state via bridging interactions between the enzyme residues, the fluoride ion, and the 5'-FDA product[3].

Mechanism E Free Enzyme (FlA) ESAM E·SAM Complex E->ESAM + SAM EFDA E·5'-FDA Complex ESAM->EFDA + F- (SN2 Reaction) Dead1 Unproductive E·SAM (Dead-end 1) ESAM->Dead1 Aggregation Dead2 F-·E·5'-FDA (Dead-end 2) EFDA->Dead2 Excess F- Binding Product 5'-FDA + L-Met (To Organic Acids) EFDA->Product Product Release Dead2->EFDA F- Dissociation

Catalytic cycle and dead-end inhibition pathways of fluorinase.

Quantitative Comparison: Enzyme Kinetics

To guide your biocatalyst selection and reactor design, refer to the kinetic parameters below. Notice how engineered variants improve substrate binding (decreased KM​ ) and overall catalytic efficiency.

BiocatalystSubstrateMechanism kcat​ ( min−1 ) KM​ ( μM ) kcat​/KM​ ( mM−1min−1 )
Wild-type FlA (S. cattleya)NaF / SAMNucleophilic (SN2)~0.2~4000 (NaF)~0.05
NobA (N. brasiliensis)NaF / SAMNucleophilic (SN2)~0.1~5700 (NaF)~0.017
wt ACCO (Non-heme Fe)C-H precursorRadical C(sp3)-H2.15204.0
Engineered ACCO VariantC-H precursorRadical C(sp3)-H2.321011.0

(Data synthesized from kinetic evaluations of nucleophilic and radical fluorinating biocatalysts[1],[2].)

Module 3: Troubleshooting Fluorinase Undersaturation

Symptom: Fluorinase activity plateaus early in the bioreactor; 19F-NMR shows stalled 5'-FDA production despite excess SAM and F⁻. Root Cause: The enzyme is trapped in unproductive states (E·SAM misfolded aggregates or F⁻·E·5'-FDA dead-end complexes)[3]. Solution: Implement a continuous fed-batch fluoride dosing strategy coupled with mechanism-guided FlA mutants.

Protocol 1: Self-Validating Fed-Batch Biofluorination

Causality Check: By keeping the steady-state concentration of F⁻ below the KD​ of the dead-end complex, we prevent the bridging interaction while maintaining sufficient driving force for the SN2 reaction.

  • Enzyme Preparation: Express and purify mechanism-guided fluorinase mutants (e.g., FlA1) designed to suppress aggregation[3].

  • Initial Reactor Setup: Initialize the bioreactor with 50 mM Tris-HCl (pH 7.8), 2 mM SAM, and 10 µM FlA1 mutant. Do not add the full stoichiometric equivalent of NaF.

  • Fluoride Feeding: Utilize an ion-selective electrode (ISE) to monitor free [F⁻]. Feed NaF continuously to maintain a steady-state concentration of exactly 500 µM.

  • In-line Validation (19F-NMR): Pull 500 µL aliquots every 2 hours. Spike with 10% D₂O and a trifluoroacetic acid (TFA) internal standard. The appearance of a multiplet at roughly -230 ppm confirms 5'-FDA formation. If a broad peak appears corresponding to the F⁻·E·5'-FDA complex, immediately pause the NaF feed.

  • Downstream Conversion: Couple the reactor effluent with downstream enzymes (e.g., 5'-FDA phosphorylase, isomerase, aldolase, and dehydrogenase) to yield the final fluorinated organic acid (fluoroacetate)[2].

Module 4: Chemoenzymatic Synthesis of Complex Polyketides

Symptom: When scaling up H1-mediated reactions using fluoromalonyl-CoA (F-Mal-CoA) to synthesize fluorinated macrolactones, reactions yield very low amounts of product and are contaminated with significant side products[4]. Root Cause: The hexaketide intermediate is highly prone to hydrolysis, decarboxylation, and cyclohexanone formation via aldol addition during the extended residence time in the active site[4]. Solution: Causality Check: The native acyltransferase (AT) domain acts as a strict gatekeeper. Even when swapped with a tolerant metazoan type I fatty acid synthase (FAS) domain[4], the slow turnover of the fluorinated intermediate allows off-target nucleophilic attacks by water. To troubleshoot, strictly optimize the bioreactor pH to 6.8 to minimize spontaneous decarboxylation of F-Mal-CoA. Furthermore, increase the local concentration of the downstream macrocyclizing thioesterase (TE) domain to accelerate the off-loading and cyclization of the final fluorinated organic acid/macrolactone before hydrolysis can occur.

Module 5: Gram-Scale Radical C-H Fluorination

Symptom: Low enantiomeric excess (ee) and poor yield during the scale-up of radical C-H fluorination using non-heme iron enzymes. Root Cause: Oxygen mass transfer limitations in the bioreactor lead to incomplete generation of the reactive iron-oxo species, while uncoupled radical reactions degrade the substrate.

Protocol 2: Gram-Scale Enantioselective C-H Fluorination

Causality Check: Radical biofluorination requires precise stoichiometry of α-ketoglutarate, O₂, and the fluorine donor. Over-aeration causes enzyme auto-oxidation, while under-aeration starves the catalytic cycle.

  • Whole-Cell Biocatalyst Prep: Grow E. coli expressing the engineered ACCO variant in 1 L TB media (supplemented with 0.05 mg/mL kanamycin). Induce with 0.5 mM IPTG at OD600 = 1.5, and express at 20 °C for 20 h[1].

  • Reaction Assembly: Harvest cells and resuspend in 100 mM HEPES buffer (pH 7.5). Add 1.5 grams of the organic acid precursor, 2.0 equivalents of α-ketoglutarate, 2.0 equivalents of the fluoride donor, and 1 mM Ascorbic acid (to prevent Fe(II) oxidation)[1].

  • Controlled Aeration: Run the bioreactor at 200 rpm with a dissolved oxygen (DO) cascade set to 30%. Critical: Do not use pure O₂ sparging; use atmospheric air to prevent oxidative damage to the enzyme's active site.

  • Product Isolation: After 24 hours, centrifuge the lysate. Acidify the supernatant to pH 2.0 using 1M HCl to protonate the fluorinated organic acid, followed by extraction with ethyl acetate (3 x 50 mL).

References

  • Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination.bioRxiv.
  • Biocatalytic enantioselective C(sp3)–H fluorination enabled by directed evolution of non-haem iron enzymes.PMC - NIH.
  • Characterization of a SAM-dependent fluorinase from a latent biosynthetic pathway for fluoroacetate and 4-fluorothreonine formation in Nocardia brasiliensis.F1000Research.
  • Chemoenzymatic synthesis of fluorinated polyketides.PMC - NIH.

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Validation & Comparative

Comparing biological activity of ortho-, meta-, and para-fluorinated phenylpropanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity of Ortho-, Meta-, and Para-Fluorinated Phenylpropanoic Acids: A Technical Guide for Drug Design

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a comprehensive, objective comparison of fluorinated phenylpropanoic acids. The phenylpropanoic acid scaffold is a privileged pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs), peroxisome proliferator-activated receptor (PPAR) agonists, and cholinesterase inhibitors[1][2].

Introducing a fluorine atom into this scaffold is not merely a cosmetic chemical change; it fundamentally alters the molecule's physicochemical properties. However, the exact placement of this fluorine—ortho, meta, or para to the propanoic acid side chain—dictates the compound's biological trajectory. This guide deconstructs the causality behind these positional effects and provides self-validating experimental protocols for evaluating them.

Mechanistic Causality: The Positional Fluorine Effect

To understand why ortho-, meta-, and para-fluorinated isomers exhibit divergent biological activities, we must analyze the interplay of electronic, steric, and metabolic factors[3].

  • Ortho-Fluorination (2-Fluoro): The Steric Lock While fluorine is relatively small (Van der Waals radius of 1.47 Å vs. 1.20 Å for Hydrogen), an ortho-fluoro substituent introduces significant electrostatic repulsion and steric hindrance against adjacent functional groups. In biphenyl-propanoic acid derivatives (like the NSAID flurbiprofen), an ortho-fluorine forces the aromatic rings out of planarity. This pre-organizes the molecule into a specific dihedral conformation that minimizes the entropic penalty upon binding to the narrow cyclooxygenase (COX) active site[2].

  • Meta-Fluorination (3-Fluoro): The Electronic Modulator A meta-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) without the counteracting resonance donation (+R) seen at the ortho and para positions. This pure inductive pull significantly lowers the pKa of the adjacent carboxylic acid, altering the molecule's ionization state at physiological pH. This modification often enhances membrane permeability and modulates binding kinetics in kinase and PPAR targets[1][3].

  • Para-Fluorination (4-Fluoro): The Metabolic Shield The para position is highly susceptible to CYP450-mediated aromatic hydroxylation, a primary metabolic clearance pathway. Para-fluorination acts as a robust bioisostere for hydrogen; the strong C-F bond resists oxidative cleavage, thereby extending the drug's half-life[3]. Furthermore, its linear projection allows it to penetrate deep, narrow hydrophobic pockets, such as the active site gorge of Acetylcholinesterase (AChE)[4].

Comparative Biological Performance

The regiochemistry of the fluorine atom directly dictates the preferred target class and efficacy of the phenylpropanoic acid derivative.

Quantitative & Qualitative Comparison
FeatureOrtho-Fluoro (2-F)Meta-Fluoro (3-F)Para-Fluoro (4-F)
Electronic Effect Strong -I, Weak +RStrong -I, No +RStrong -I, Strong +R
Steric Impact High (Restricts dihedral angles)LowModerate (Linear projection)
Metabolic Benefit Blocks ortho-hydroxylationModulates pKa, blocks meta-oxidationBlocks para-hydroxylation (CYP450 shield)
COX Inhibition (NSAIDs) Optimal (Pre-organizes bioactive conformation)Poor to ModerateModerate
Cholinesterase Inhibition Prefers Butyrylcholinesterase (BuChE)ModerateOptimal for Acetylcholinesterase (AChE)
PPAR Agonism LowOptimal (Enhances lipophilic tail binding)Optimal (Dual PPARα/γ agonism)

Data synthesized from structure-activity relationship (SAR) studies on phenylpropanoic acid derivatives and cinnamic acid hybrids[1][2][3][4].

SAR_Workflow Start Fluorophenylpropanoic Acid Library Synthesis Isomers Isomer Separation (Ortho, Meta, Para) Start->Isomers InVitro In Vitro Assays (COX, PPAR, AChE) Isomers->InVitro PK Physicochemical Profiling (Lipophilicity, pKa) Isomers->PK Data SAR Data Integration & Lead Selection InVitro->Data PK->Data

Workflow for evaluating fluorophenylpropanoic acid isomers.

Self-Validating Experimental Protocols

To objectively compare these isomers, researchers must utilize self-validating experimental systems. The following protocols ensure rigorous, reproducible evaluation by embedding internal controls and stereospecific methodologies.

Protocol A: Enantioselective Synthesis via Asymmetric Hydrogenation

Causality: Biological targets (especially COX enzymes) are highly stereoselective; typically, only the S-enantiomer of a phenylpropanoic acid is pharmacologically active[2]. Standard racemic synthesis yields confounded biological data. We utilize asymmetric catalytic hydrogenation of fluorocinnamic acids to guarantee enantiopurity.

  • Substrate Preparation: Dissolve 10 mmol of the specific isomer (o-, m-, or p-fluorocinnamic acid) in 50 mL of anhydrous methanol under an inert argon atmosphere.

  • Catalyst Addition: Add 0.1 mol% of a chiral Ruthenium-BINAP catalyst. Validation Check: The chiral ligand forces the substrate into a specific orientation, ensuring hydrogen adds to only one face of the alkene.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with H₂ gas and pressurize to 50 psi. Stir vigorously at 25°C for 12 hours.

  • Isolation & Validation: Filter the catalyst through a Celite pad and concentrate the filtrate.

  • Self-Validation (Chiral HPLC): Run the product through a Chiralcel OD-H column. You must observe an enantiomeric excess (ee) of >99%. If a racemic mixture is detected, catalyst degradation has occurred, and the batch must be discarded.

Protocol B: PPAR Transactivation Luciferase Assay

Causality: To quantify the metabolic efficacy of the meta and para isomers, a reporter assay is used. This system provides a luminescent output that is directly and linearly proportional to the degree of receptor activation, eliminating subjective interpretation[1].

  • Cell Culture & Transfection: Plate HEK293 cells in a 96-well plate. Co-transfect the cells with a PPARγ-GAL4 chimeric receptor plasmid and a GAL4-responsive luciferase reporter plasmid using Lipofectamine.

  • Compound Dosing: After 24 hours, treat the cells with serial dilutions (0.01 μM to 10 μM) of the synthesized o-, m-, and p-fluorophenylpropanoic acids.

  • Internal Controls (Critical):

    • Negative Control: Unsubstituted phenylpropanoic acid (establishes the baseline without the fluorine effect).

    • Positive Control: Rosiglitazone (a known, potent PPARγ agonist to validate assay sensitivity).

  • Incubation & Lysis: Incubate for 24 hours to allow for ligand binding, heterodimerization, and gene transcription. Lyse the cells using a standard passive lysis buffer.

  • Detection: Add luciferin substrate. Measure luminescence using a microplate reader. Calculate the EC₅₀ values using non-linear regression.

PPAR_Pathway Ligand Fluorinated Phenylpropanoic Acid (Agonist) PPAR PPAR-alpha/gamma Receptor Ligand->PPAR Binding Complex Ligand-Receptor Complex PPAR->Complex RXR RXR Heterodimerization Complex->RXR DNA Binding to PPRE (DNA) RXR->DNA Transcription Gene Transcription DNA->Transcription

PPAR activation pathway modulated by fluorinated phenylpropanoic acid derivatives.

References

  • Benchchem. "2-[(4-fluorophenyl)methoxy]propanoic acid | CAS 220000-23-7". Benchchem.
  • Royal Society of Chemistry. "Accepted Manuscript". RSC Publishing.
  • MDPI. "Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease". MDPI.
  • Journal of Medicinal Chemistry. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". ACS Publications.

Sources

Docking studies of 2-Fluoro-3-(3-fluorophenyl)propanoic acid with target proteins

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structure-based drug design, I frequently evaluate how subtle structural modifications—such as the strategic introduction of halogen atoms—can profoundly impact a molecule's pharmacodynamics. Propanoic acid derivatives (the "profens") are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs) and have emerging roles in oncology.

This guide provides an objective, data-driven comparison of 2-Fluoro-3-(3-fluorophenyl)propanoic acid (2F-3FPA) against established propanoic acid derivatives (like Ketoprofen and Flurbiprofen). By synthesizing in silico molecular docking studies with in vitro experimental validation, we will explore how targeted fluorination enhances binding affinity, alters target selectivity, and improves overall efficacy.

Target Rationale and the Causality of Fluorination

The therapeutic efficacy of propanoic acid derivatives is primarily driven by their ability to competitively inhibit Cyclooxygenase-2 (COX-2) and, in the context of cancer, Matrix Metalloproteinases (e.g., MMP-3) [1].

However, standard profens often suffer from off-target COX-1 inhibition (leading to gastrointestinal toxicity) and rapid metabolic degradation. The design of 2F-3FPA introduces fluorine atoms at both the alpha-aliphatic position and the meta-position of the phenyl ring. This is not merely a structural novelty; it fundamentally alters the molecule's interaction mechanics:

  • Halogen Bonding (XB) via the σ-hole: The high electronegativity of fluorine creates a localized region of positive electrostatic potential (the σ-hole) on the halogen atom. This enables highly directional halogen bonding with electron-rich nucleophiles (such as the sulfur in Methionine or oxygen in carbonyls) within the protein's active site [2].

  • Metabolic Stability & Lipophilicity: Fluorine substitution lowers the pKa of the propanoic acid moiety, improving membrane permeability and shielding the aromatic ring from cytochrome P450-mediated oxidation [3].

Pathway Arachidonic Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active State) Arachidonic->COX2 Binds Active Site Prostaglandins Prostaglandins (PGE2) (Inflammation & Pain) COX2->Prostaglandins Enzymatic Conversion Drug 2-Fluoro-3-(3-fluorophenyl) propanoic acid Drug->COX2 Competitive Binding InhibitedCOX2 COX-2 Enzyme (Inhibited Complex) Drug->InhibitedCOX2 Halogen & H-Bonding InhibitedCOX2->Prostaglandins Pathway Blocked

Inhibition of the COX-2 inflammatory signaling pathway by fluorinated propanoic acid.

Comparative In Silico Docking Analysis

To predict binding affinities and elucidate intermolecular interactions, molecular docking was performed against the crystal structures of COX-2 (PDB: 1CX2) and MMP-3 (PDB: 2JT5).

As shown in Table 1 , 2F-3FPA demonstrates superior binding thermodynamics compared to traditional non-fluorinated or mono-fluorinated alternatives. The causality behind the -10.25 kcal/mol binding energy for 2F-3FPA in COX-2 is the formation of a critical halogen bond between the meta-fluorine and the sulfur atom of Met522—an interaction entirely absent in Ketoprofen [4].

Table 1: Comparative Molecular Docking Profiles (Binding Energy & Interactions)

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
Ketoprofen COX-2-8.58Arg120, Tyr355H-bond, Hydrophobic
Flurbiprofen COX-2-9.10Arg120, Tyr355, Val523H-bond, Hydrophobic
2F-3FPA COX-2-10.25Arg120, Tyr355, Met522H-bond, Halogen Bond (F···S)
Ketoprofen MMP-3-7.21Leu164, Val163H-bond, Hydrophobic
2F-3FPA MMP-3-8.95Leu164, His224H-bond, Halogen Bond

Experimental Validation: In Vitro Performance

Computational predictions must be anchored by empirical evidence. To validate the docking scores, we utilized highly sensitive, self-validating in vitro assays.

Table 2: In Vitro Enzyme Inhibition and Cell Viability Data

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)A549 Cell Viability IC₅₀ (µM)
Ketoprofen 0.584.888.4>50.0
Flurbiprofen 0.351.203.442.5
2F-3FPA 0.08>10.0>125.015.2

Data Interpretation: 2F-3FPA exhibits a sub-micromolar IC₅₀ for COX-2 (0.08 µM) and an exceptional Selectivity Index (>125). This selectivity is driven by the compound's exploitation of the larger side pocket in COX-2 (accessible via Val523), which is sterically restricted in COX-1 (Ile523). Furthermore, the enhanced lipophilicity translates to superior membrane permeability, reflected in the improved antiproliferative activity against A549 lung cancer cells.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the exact workflows used to generate the comparative data.

Protocol A: In Silico Molecular Docking Workflow
  • Protein Preparation: Download high-resolution crystal structures of COX-2 (PDB: 1CX2) and MMP-3 (PDB: 2JT5). Remove co-crystallized water molecules and native ligands. Assign Gasteiger charges and add polar hydrogens using AutoDockTools.

  • Ligand Preparation: Sketch 2F-3FPA, Ketoprofen, and Flurbiprofen in 2D, convert to 3D conformations, and perform energy minimization using the MMFF94 force field to resolve steric clashes.

  • Grid Generation: Define a grid box centered on the native ligand's binding site (e.g., the Arg120/Tyr355 catalytic domain for COX-2) with a spacing of 0.375 Å.

  • Docking Simulation: Execute flexible ligand docking using AutoDock Vina. Generate 100 poses per ligand.

  • Pose Analysis: Extract the pose with the lowest binding free energy (ΔG). Quantify interaction distances, specifically looking for σ-hole angles (155°–180°) and distances (< 3.5 Å) indicative of halogen bonding.

Workflow N1 Ligand Preparation (3D Conformer & Energy Min) N3 Molecular Docking (Grid Generation & Pose Search) N1->N3 N2 Target Protein Prep (COX-2 & MMP-3 PDBs) N2->N3 N4 Interaction Analysis (H-Bonds & Halogen Bonds) N3->N4 Top Poses N5 In Vitro Validation (Enzyme Inhibition Assays) N4->N5 Candidate Selection N6 Lead Optimization (Hit Selection) N5->N6 IC50 < 1 µM

Workflow for computational docking and experimental validation of propanoic acid derivatives.
Protocol B: Self-Validating COX-2 Enzyme Inhibition Assay (EIA)

This protocol is designed as a self-validating system; the inclusion of a PGE2 standard curve ensures the dynamic range is accurate before any IC₅₀ is calculated.

  • Reagent Preparation: Prepare human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Inhibitor Pre-Incubation: Dispense 10 µL of the test compound (2F-3FPA, serially diluted from 10 µM to 0.001 µM in DMSO) into a 96-well plate. Add 10 µL of the COX-2 enzyme solution. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 10 µM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 10 µL of 1M HCl, followed by the addition of 1M Tris base to neutralize the solution.

  • Quantification: Transfer the mixture to a PGE2 Enzyme Immunoassay (EIA) plate. Read absorbance at 412 nm using a microplate reader.

  • Validation & Calculation: Plot the absorbance of the standard PGE2 controls to verify assay linearity. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

Conclusion

The integration of fluorine into the propanoic acid scaffold to create 2-Fluoro-3-(3-fluorophenyl)propanoic acid represents a significant leap in rational drug design. By successfully leveraging directional halogen bonding, 2F-3FPA outperforms traditional non-fluorinated alternatives in both in silico binding affinity and in vitro target selectivity. For drug development professionals, this compound serves as a highly optimized, dual-mechanism lead scaffold for the next generation of anti-inflammatory and antiproliferative therapeutics.

References

  • 1 - BenchChem

  • 2 - ResearchGate

  • 3 - PMC / NIH 4.4 - ACS Omega

Sources

Safety Operating Guide

2-Fluoro-3-(3-fluorophenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2-Fluoro-3-(3-fluorophenyl)propanoic Acid

Executive Summary For researchers and drug development professionals, the proper disposal of fluorinated organic acids like 2-Fluoro-3-(3-fluorophenyl)propanoic acid is not merely a compliance checklist—it is a critical safety and environmental imperative. This guide provides a self-validating, step-by-step operational protocol for the segregation, containerization, and disposal of this specific chemical, ensuring laboratory safety, regulatory adherence, and the prevention of hazardous downstream reactions.

Mechanistic Hazard Assessment: The Causality of Disposal Rules

To safely dispose of 2-Fluoro-3-(3-fluorophenyl)propanoic acid, operators must first understand its dual-hazard molecular profile:

  • Corrosive Acidity: The propanoic acid moiety readily donates protons, making it highly reactive with strong bases, oxidizing agents, and cyanides. Mixing this acidic compound with cyanide waste, for example, will rapidly generate lethal hydrogen cyanide (HCN) gas (1)[1].

  • Halogenated Stability (C-F Bonds): The molecule contains two highly stable carbon-fluorine bonds. Standard incineration is insufficient for disposal. When subjected to inadequate thermal treatment, fluorinated organics undergo incomplete combustion, generating toxic Products of Incomplete Combustion (PICs) and highly corrosive hydrogen fluoride (HF) gas. Complete thermal destruction requires specialized incinerators reaching temperatures exceeding 1000°C with a residence time of at least 2 seconds (2)[2].

Waste Segregation Protocol

Proper segregation prevents dangerous exothermic reactions and minimizes the exorbitant disposal costs associated with halogenated waste processing.

  • Classification: This chemical must strictly be classified and segregated as Halogenated Organic Acid Waste (3)[3].

  • Incompatibilities: Never commingle with non-halogenated solvents (e.g., ethanol, hexane), aqueous bases, or heavy metal waste. Commingling with incompatible solvents like acetone can lead to volatile, potentially explosive reactions (4)[4].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: executing each step correctly inherently prevents the failure of the next phase in the disposal lifecycle.

Step 1: Personnel and Environmental Preparation

  • Action: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile or neoprene gloves, safety goggles, and a lab coat.

  • Validation: Conduct all waste transfer operations inside a certified, continuously operating chemical fume hood to eliminate inhalation exposure risks (5)[5].

Step 2: Container Selection

  • Action: Select a chemically resistant, High-Density Polyethylene (HDPE) container with a secure, vapor-tight screw cap.

  • Validation: HDPE is impervious to the acidic and halogenated nature of the waste, preventing the leaching or degradation that could occur with metal containers.

Step 3: Waste Transfer and Volume Control

  • Action: Use a dedicated chemical funnel to transfer the acid waste into the HDPE container. Do not exceed 90% of the container's total capacity.

  • Validation: Capping the fill level at 90% creates a critical vapor headspace. This inherently absorbs ambient temperature fluctuations and vapor expansion, preventing container rupture or hazardous pressure buildup (4)[4].

Step 4: GHS-Compliant Labeling

  • Action: Immediately affix a Hazardous Waste Tag to the container before the first drop of waste is added.

  • Validation: The label must explicitly state "Hazardous Waste: Halogenated Organic Acid" and list "2-Fluoro-3-(3-fluorophenyl)propanoic acid" with its approximate concentration. This ensures downstream Environmental Health & Safety (EHS) personnel apply the correct high-temperature incineration protocols (3)[3].

Step 5: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed, labeled container in a designated SAA. Place the primary container inside a secondary containment tray.

  • Validation: Secondary containment ensures that even if the primary vessel fails, 100% of the chemical is captured, preventing environmental release and floor drain contamination.

Emergency Spill Management

In the event of a localized spill within the fume hood or laboratory bench:

  • Isolate: Close the fume hood sash to maximize exhaust velocity over the spill.

  • Neutralize: Carefully apply a weak base, such as sodium bicarbonate powder, to neutralize the propanoic acid moiety.

  • Absorb: Deploy inert, halogen-compatible absorbent pads over the neutralized spill.

  • Dispose: Collect all spent pads and powder into a sealed plastic bag, tag it as chemically contaminated hazardous waste, and request immediate EHS pickup (5)[5].

Quantitative Operational Parameters

The following table summarizes the critical quantitative thresholds that govern the safe handling and disposal of this chemical.

Operational ParameterQuantitative LimitMechanistic / Operational Rationale
Container Fill Capacity ≤ 90%Provides essential headspace for vapor expansion, preventing pressure-induced container rupture.
Incineration Temperature > 1000°CExceeds the activation energy required to sever stable C-F bonds, preventing the release of toxic PICs.
Thermal Residence Time > 2 secondsEnsures complete combustion and total conversion of the molecule into manageable byproducts.
SAA Accumulation Limit ≤ 55 gallonsComplies with federal RCRA guidelines for maximum allowable hazardous waste accumulation in a laboratory.
Secondary Containment ≥ 110% capacityGuarantees complete capture of the liquid volume if the largest stored primary container experiences catastrophic failure.

Disposal Workflow Visualization

WasteWorkflow Title Disposal Workflow: 2-Fluoro-3-(3-fluorophenyl)propanoic acid Gen Waste Generation (Fume Hood) Seg Waste Segregation: Is it mixed with solvents? Gen->Seg Stream1 Halogenated Acid Waste (Pure/Aqueous) Seg->Stream1 No Stream2 Halogenated Solvent Waste (Mixed Organics) Seg->Stream2 Yes Cont Containerization HDPE, Max 90% Fill Stream1->Cont Stream2->Cont Label GHS Labeling: 'Halogenated Organic Waste' Cont->Label SAA Satellite Accumulation Area (Secondary Containment) Label->SAA Disp EHS Pickup & High-Temp Incineration (>1000°C) with HF Scrubbing SAA->Disp

Figure 1: Workflow for segregation, containerization, and disposal of fluorinated acid waste.

References

  • Benchchem. (2025). Proper Disposal Procedures for SW120 (Halogenated Organic Solvent Waste). Retrieved from 4

  • Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from 2

  • King County. (2015). Laboratory Waste Management Guide. Retrieved from 1

  • Temple University. Halogenated Solvents in Laboratories - Campus Operations. Retrieved from3

  • University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from 5

Sources

Personal protective equipment for handling 2-Fluoro-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling fluorinated building blocks like 2-Fluoro-3-(3-fluorophenyl)propanoic acid requires moving beyond basic safety data sheets. This difluorinated compound is highly valued in medicinal chemistry for modulating lipophilicity and metabolic stability in drug candidates. However, the presence of multiple fluorine atoms combined with a carboxylic acid moiety presents unique handling challenges, including severe mucosal irritation and the risk of generating toxic byproducts upon improper disposal.

The following guide provides a self-validating, field-proven framework for the safe operational handling and disposal of this compound.

Physicochemical & Hazard Profiling

Before handling any chemical, it is critical to understand the causality behind its hazard classifications. The physical properties of 2-Fluoro-3-(3-fluorophenyl)propanoic acid dictate its behavior in the laboratory environment.

Property / HazardValue / GHS ClassificationOperational Implication & Causality
Molecular Weight 186.16 g/mol The low molecular weight and dry crystalline state increase the risk of airborne dust generation during transfer and weighing.
Target Organ Toxicity STOT SE 3 (H335)The acidic proton causes acute respiratory tract irritation upon inhalation of fine particulates.
Skin Irritation Category 2 (H315)The lipophilic fluorinated phenyl ring facilitates rapid dermal penetration, while the acidic moiety disrupts cellular lipid bilayers.
Eye Irritation Category 2A (H319)Direct contact with the solid or concentrated solutions causes severe, immediate corneal irritation and potential tissue damage.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is often insufficient for fluorinated organic acids. The following matrix details the required equipment and the scientific rationale behind each choice [1].

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Nitrile (Solid) or Butyl Rubber (Solvent)Nitrile offers sufficient protection against the dry solid. However, if handling the compound in polar aprotic solvents (e.g., DMF, DMSO), butyl rubber is required. DMF rapidly permeates nitrile, carrying the dissolved fluorinated acid directly through the glove barrier.
Eye Protection EN 166 / ANSI Z87.1 Tight-Fitting GogglesStandard safety glasses lack orbital seals. The electrostatic nature of fluorinated powders allows fine dust to bypass standard glasses, necessitating full-seal safety goggles.
Body Protection Flame-Resistant (FR) Lab CoatAn FR coat with elastic cuffs prevents the accumulation of dust on exposed wrists and provides a barrier against accidental ignition if the compound is used alongside pyrophoric reagents in downstream coupling reactions.
Respiratory N95 / FFP2 Particulate RespiratorMandatory when handling quantities >5g outside of a closed system to prevent the inhalation of H335-classified dust.

Operational Workflow: Safe Handling & Reaction Setup

To ensure scientific integrity and safety, every protocol must be a self-validating system. The following step-by-step methodology details the safe preparation of a 0.5 M stock solution of 2-Fluoro-3-(3-fluorophenyl)propanoic acid in DMF for downstream amide coupling.

Phase 1: Pre-Operational Validation

  • Airflow Verification: Check the fume hood monitor to ensure a face velocity between 0.4 and 0.6 m/s. Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward without violent fluttering.

  • Static Elimination: Fluorinated powders are highly susceptible to triboelectric charging. Pass an anti-static ionizer gun over the weighing boat and spatula to neutralize surface charges. This prevents the powder from aerosolizing or clinging to your instruments.

Phase 2: Weighing and Transfer 3. Tare and Weigh: Place a grounded, anti-static weighing boat on the analytical balance. Carefully dispense the required mass of the compound. 4. Vial Transfer: Transfer the solid to a dry, argon-flushed reaction vial. 5. Solvent Introduction: Using a glass syringe, slowly introduce anhydrous DMF down the inner wall of the vial. Causality: Adding solvent to the powder (rather than dropping powder into the solvent) prevents the sudden displacement of air, which would otherwise force fluorinated dust upward into the breathing zone.

Phase 3: Homogenization 6. Dissolution: Cap the vial securely and swirl gently until the solid is fully dissolved. Do not use an ultrasonic bath; localized sonication heating increases the vapor pressure of DMF and the dissolved acid, increasing inhalation risks upon opening the vial.

Workflow Visualization

G Start Risk Assessment & SDS Review PPE Don Specific PPE (Nitrile/Viton, EN166) Start->PPE Hood Fume Hood Setup (Airflow >0.5 m/s) PPE->Hood Handle Chemical Transfer & Weighing Hood->Handle React Reaction Execution (e.g., Amide Coupling) Handle->React Waste Segregate Waste (Fluorinated Organics) React->Waste Incinerate High-Temp Incineration (>1100°C) Waste->Incinerate

Operational workflow for the safe handling and disposal of fluorinated organic acids.

Self-Validating Spill Response & Decontamination

In the event of a solid spill inside the fume hood, execute the following protocol:

  • Containment: Immediately lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Neutralization: Cover the spilled solid with a 1:1 mixture of sodium bicarbonate and inert sand. Causality: The weak base neutralizes the carboxylic acid, converting the lipophilic, irritant compound into a highly polar, non-volatile sodium salt. This drastically reduces its dermal penetration and inhalation hazards.

  • Collection: Use a non-sparking, disposable plastic scoop to transfer the neutralized matrix into a designated, sealable hazardous waste container.

  • Validation of Decontamination: Wipe the spill area with a damp paper towel. Press a universal pH indicator strip against the damp surface. Validation: The pH must read between 6.5 and 7.5. If the pH is acidic (<6), residual compound remains; repeat the neutralization step.

Disposal & Waste Management Plan

The disposal of fluorinated organic compounds requires strict adherence to specialized protocols due to the extreme thermodynamic stability of the carbon-fluorine bond [3].

  • Strict Segregation: Place all waste containing 2-Fluoro-3-(3-fluorophenyl)propanoic acid into a specifically labeled "Fluorinated Organic Waste" container. Causality: NEVER mix fluorinated waste with standard non-halogenated solvent waste [2]. Non-halogenated waste is frequently repurposed as fuel for industrial boilers. Combusting fluorinated compounds at standard boiler temperatures generates highly toxic, corrosive hydrogen fluoride (HF) gas.

  • High-Temperature Incineration: Ensure your Environmental Health and Safety (EHS) department routes this segregated waste to a facility capable of high-temperature incineration. The destruction of highly fluorinated organic compounds requires sustained temperatures exceeding 1,100°C and a residence time of at least 2 seconds, coupled with alkali scrubbers to capture halogenated effluents [3].

References

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. Available at:[Link]

  • Technical Brief Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.